6,7-dibromo-4-methoxy-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dibromo-4-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQKKHLJQVITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CN2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438346 | |
| Record name | 6,7-dibromo-4-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158920-11-7 | |
| Record name | 6,7-dibromo-4-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 6,7-Dibromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, experimentally validated synthesis protocols and complete characterization data for 6,7-dibromo-4-methoxy-1H-indole are not detailed in readily available scientific literature based on the conducted search. This compound is cited as CAS 158920-11-7 and is understood to be an intermediate in the total synthesis of the marine alkaloid (±)-dragmacidin, as reported by Jiang, B., et al. in the Journal of Organic Chemistry (1994). This guide, therefore, presents a plausible and illustrative synthetic pathway and characterization workflow based on established chemical principles for analogous indole derivatives. The provided protocols are representative and would require optimization.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached via a two-step sequence. The initial step involves the formation of the 4-methoxy-1H-indole core, followed by a regioselective dibromination of the benzene portion of the indole ring.
-
Step 1: Synthesis of 4-methoxy-1H-indole. A common and effective method for this is the Batcho-Leimgruber indole synthesis, starting from 2-methyl-3-nitroanisole. This reaction proceeds via a vinylogous nitroalkane intermediate which is then reductively cyclized.
-
Step 2: Dibromination. The resulting 4-methoxy-1H-indole is then subjected to electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS). The electron-donating methoxy group and the indole ring itself activate the benzene portion, directing the bromine atoms to the C6 and C7 positions.
Experimental Protocols (Illustrative)
Synthesis of 4-methoxy-1H-indole (Step 1)
This protocol is a representative example of the Batcho-Leimgruber indole synthesis.
Materials:
-
2-methyl-3-nitroanisole
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Hydrazine hydrate or Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-methyl-3-nitroanisole (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Pyrrolidine (1.2 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq) are added to the solution.
-
The reaction mixture is heated to reflux (approx. 110-120 °C) for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
The crude enamine is dissolved in a suitable solvent such as methanol or a THF/methanol mixture.
-
A catalytic amount of 10% Pd/C or Raney Nickel is carefully added to the solution.
-
The mixture is either placed under a hydrogen atmosphere (balloon or Parr shaker) or treated with hydrazine hydrate (3-5 eq) portion-wise at room temperature. The reductive cyclization is often exothermic.
-
The reaction is stirred until TLC analysis indicates the complete consumption of the intermediate.
-
The catalyst is removed by filtration through a pad of Celite®, washing with methanol.
-
The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-methoxy-1H-indole.
Synthesis of this compound (Step 2)
This protocol describes a representative electrophilic bromination.
Materials:
-
4-methoxy-1H-indole (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
4-methoxy-1H-indole is dissolved in anhydrous acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
The solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (2.1 equivalents) is added portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
The mixture is diluted with dichloromethane and washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to yield this compound.
Characterization Data
The following tables outline the data required for the complete characterization of the final product. Specific values are not available from the searched literature.
Physical and Chromatographic Data
| Parameter | Value |
| Molecular Formula | C₉H₇Br₂NO |
| Molecular Weight | 304.97 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Yield | Data not available |
| TLC Rf | Data not available (Specify solvent system) |
Spectroscopic Data
Table 3.2.1: ¹H NMR Data Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|
| Data not available | | | | |
Table 3.2.2: ¹³C NMR Data Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
|---|
| Data not available | |
Table 3.2.3: Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ or [M]⁺ (m/z) |
|---|
| HRMS | ESI or EI | Calculated: valueFound: Data not available |
Visualization of Experimental Workflow
The following diagram illustrates the proposed logical workflow for the synthesis and characterization of this compound.
Caption: Proposed workflow for synthesis and characterization.
Technical Overview of 6,7-dibromo-4-methoxy-1H-indole: A Cursory Examination
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the currently available information on the physicochemical properties of 6,7-dibromo-4-methoxy-1H-indole. It is important to note that publicly accessible, experimentally determined data for this specific compound is limited. Consequently, a comprehensive technical guide with detailed experimental protocols and in-depth analysis cannot be fully compiled at this time. The information presented herein is based on data aggregated from chemical suppliers and databases.
Molecular and Physicochemical Properties
A summary of the known identifiers and calculated physicochemical properties for this compound is presented below. These values are primarily derived from computational models and have not been experimentally verified in publicly available literature.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 158920-11-7[1][2][3][4] |
| Molecular Formula | C₉H₇Br₂NO[2][3][4] |
| Molecular Weight | 304.97 g/mol [3][4] |
| Canonical SMILES | COC1=CC(=C(C2=C1C=CN2)Br)Br[3] |
| InChIKey | WTWQKKHLJQVITE-UHFFFAOYSA-N[3] |
| Computed Physicochemical Property | Value |
| logP (Octanol-Water Partition Coefficient) | 3.70150[3] |
| Polar Surface Area (PSA) | 25.02 Ų[3] |
Synthesis and Reactivity
While specific synthesis protocols for this compound are not detailed in the available literature, general synthetic routes for methoxy-activated indoles have been described.[5][6] These methods, such as the Fischer, Bischler, and Hemetsberger indole syntheses, often utilize substituted anilines and benzaldehydes as starting materials.[5] The presence of methoxy and bromo substituents on the indole ring suggests potential for further functionalization through cross-coupling reactions, which is a common strategy for building molecular complexity in drug discovery.[5]
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or associated signaling pathways for this compound. Indole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities and are present in many natural products and pharmaceuticals.[5][6] The specific biological profile of this dibrominated and methoxylated indole remains to be elucidated through future research.
Experimental Considerations
For researchers interested in this compound, the initial steps would involve its synthesis or acquisition, followed by a thorough experimental characterization of its physicochemical properties. A proposed workflow for such a characterization is outlined below.
This logical workflow illustrates the necessary steps from obtaining the compound to understanding its potential biological relevance. Each step would require specific and detailed experimental protocols that are currently not available for this particular molecule.
References
- 1. 158920-11-7|this compound|BLD Pharm [bldpharm.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6,7-dibromo-4-methoxy-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 6,7-dibromo-4-methoxy-1H-indole. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of reported data from the primary literature and predicted values based on established NMR principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with or anticipate encountering this and related molecular scaffolds.
Core Data Presentation: ¹H and ¹³C NMR
The following tables summarize the reported ¹H and ¹³C NMR data for this compound. This data is essential for the structural verification and purity assessment of this compound.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.32 | br s | - |
| H-2 | 7.19 | t | 2.8 |
| H-3 | 6.53 | dd | 2.8, 1.9 |
| H-5 | 6.81 | s | - |
| OCH₃ | 3.91 | s | - |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 124.9 |
| C-3 | 100.2 |
| C-3a | 129.1 |
| C-4 | 151.2 |
| C-5 | 100.5 |
| C-6 | 115.8 |
| C-7 | 103.1 |
| C-7a | 135.0 |
| OCH₃ | 55.8 |
Experimental Protocols
The following section details a generalized methodology for the acquisition of ¹H and ¹³C NMR data for indole derivatives, based on standard laboratory practices.
Materials and Instrumentation:
-
Compound: this compound (5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.5-0.7 mL)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer
Sample Preparation:
-
A sample of this compound (approximately 5-10 mg) is accurately weighed and dissolved in the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The sample is thoroughly mixed to ensure homogeneity.
¹H NMR Spectroscopy:
-
The prepared sample is placed in the NMR spectrometer.
-
A standard one-dimensional ¹H NMR spectrum is acquired at room temperature.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
The resulting Free Induction Decay (FID) is processed using Fourier transformation, and the spectrum is phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
¹³C NMR Spectroscopy:
-
Following the ¹H NMR acquisition, a one-dimensional proton-decoupled ¹³C NMR spectrum is recorded.
-
Typical acquisition parameters include a spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope, and a relaxation delay of 2-10 seconds.
-
The spectrum is processed similarly to the ¹H NMR spectrum, and chemical shifts are reported in ppm relative to the solvent peak, which is then referenced to TMS.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a generalized workflow for NMR data acquisition and analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: A generalized workflow for acquiring and processing NMR data.
Mass Spectrometry Analysis of 6,7-dibromo-4-methoxy-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometry analysis of 6,7-dibromo-4-methoxy-1H-indole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines the predicted mass spectral characteristics and a suitable analytical workflow based on established principles of mass spectrometry for halogenated and indole-containing molecules.
Predicted Mass Spectral Data
The accurate mass and isotopic distribution are fundamental parameters in mass spectrometry for compound identification. For this compound (C₉H₇Br₂NO), the following data are predicted.
Table 1: Predicted Molecular Ion Data for C₉H₇Br₂NO
| Parameter | Value |
| Chemical Formula | C₉H₇Br₂NO |
| Exact Mass (Monoisotopic) | 318.8945 g/mol |
| Molecular Weight (Average) | 320.98 g/mol |
| Nominal Mass | 319 g/mol |
The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This leads to a distinctive M, M+2, and M+4 isotopic cluster.
Table 2: Predicted Isotopic Distribution for the Molecular Ion Cluster
| Ion | m/z (Monoisotopic) | Relative Abundance (%) |
| [M]⁺ (C₉H₇⁷⁹Br₂NO)⁺ | 318.8945 | 51.4 |
| [M+2]⁺ (C₉H₇⁷⁹Br⁸¹BrNO)⁺ | 320.8925 | 100.0 |
| [M+4]⁺ (C₉H₇⁸¹Br₂NO)⁺ | 322.8904 | 48.6 |
Experimental Protocol for Mass Spectrometry Analysis
A general workflow for the mass spectrometric analysis of this compound is outlined below. This protocol is a starting point and may require optimization based on the specific instrumentation and experimental goals.
Sample Preparation
-
Dissolution: Dissolve an accurately weighed sample of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Concentration: Prepare a stock solution (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution to a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL for electrospray ionization (ESI) or direct infusion.
Instrumentation and Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for indole compounds. Electron ionization (EI) can also be used, particularly with gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements for elemental composition determination.
-
MS Scan Mode: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion cluster.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the precursor ions of the molecular ion cluster (e.g., m/z 319, 321, 323 for nominal mass) to elucidate the fragmentation pathways. Collision-induced dissociation (CID) is a common fragmentation technique.
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the methoxy group, bromine atoms, and cleavage of the indole ring. Mass spectral studies of similar indole derivatives suggest that fragmentation is often initiated at the substituent groups.[1][2]
Table 3: Predicted Major Fragment Ions
| m/z (Nominal) | Proposed Formula | Description of Loss |
| 304/306/308 | C₈H₄Br₂NO⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |
| 276/278/280 | C₇H₄Br₂N⁺ | Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ ion. |
| 240/242 | C₉H₇BrNO⁺ | Loss of a bromine radical (•Br). |
| 212/214 | C₈H₇BrN⁺ | Subsequent loss of carbon monoxide (CO) from the [M - Br]⁺ ion. |
| 160 | C₉H₆N⁺ | Loss of a bromine radical followed by the loss of HBr. |
Data Interpretation and Structure Elucidation
-
Molecular Ion Confirmation: The primary step is to identify the characteristic isotopic cluster with peaks at approximately m/z 319, 321, and 323, with relative intensities of roughly 1:2:1, which is a clear indicator of a dibrominated compound.[3][4] The accurate mass measurement of these peaks should be within 5 ppm of the calculated values for C₉H₇Br₂NO.
-
Fragmentation Analysis: The fragmentation pattern obtained from MS/MS experiments should be analyzed to identify the neutral losses corresponding to the predicted fragments. The presence of fragments resulting from the loss of a methyl radical (15 Da), carbon monoxide (28 Da), and a bromine radical (79/81 Da) will provide strong evidence for the structure.
-
Comparison with Databases: While direct matches may be unavailable, comparing the obtained spectrum with the spectra of structurally related compounds in databases can provide additional confidence in the identification.
This guide provides a predictive framework for the mass spectrometric analysis of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the compound.
References
Crystal Structure of 6,7-dibromo-4-methoxy-1H-indole: A Technical Overview
Despite its relevance as a potential building block in medicinal chemistry and materials science, a definitive crystal structure for 6,7-dibromo-4-methoxy-1H-indole has not been reported in publicly accessible crystallographic databases. This technical guide consolidates the available chemical data and provides a framework for its synthesis and potential crystallographic analysis based on established methodologies for related indole derivatives.
Chemical and Physical Properties
This compound is a halogenated, methoxy-substituted indole. The presence of two bromine atoms and a methoxy group on the indole scaffold significantly influences its electronic properties, reactivity, and potential biological activity. A summary of its basic properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 158920-11-7 | [1] |
| Molecular Formula | C₉H₇Br₂NO | [1] |
| Molecular Weight | 304.97 g/mol | [1] |
| Canonical SMILES | COC1=CC(=C(C2=C1C=CN2)Br)Br | [1] |
| InChIKey | WTWQKKHLJQVITE-UHFFFAOYSA-N | [1] |
Synthesis and Crystallization
Synthetic Approach
A plausible synthetic workflow for obtaining this compound is outlined below. This generalized pathway is based on common organic synthesis techniques for indole derivatives.
Caption: Generalized synthetic workflow for this compound.
Proposed Crystallization Protocol
As no specific crystallization protocol for this compound has been published, a general approach for the crystallization of small organic molecules is recommended. The choice of solvent is critical and can be determined through small-scale solubility tests.
Materials:
-
Purified this compound
-
A selection of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone)
-
Small vials or test tubes
-
Heating apparatus (if required for dissolution)
-
Filtration apparatus
Methodology:
-
Solvent Screening: Test the solubility of a small amount of the compound in various solvents at room temperature and with gentle heating. An ideal crystallization solvent will dissolve the compound when hot but show limited solubility at room temperature or upon cooling.
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, higher-quality crystals. Further cooling in a refrigerator or freezer may be necessary to induce crystallization.
-
Evaporation: If slow cooling does not yield crystals, slow evaporation of the solvent at room temperature in a loosely covered container can be attempted.
-
Vapor Diffusion: Another technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapors into the solution can induce crystallization.
-
Crystal Harvesting: Once crystals have formed, they can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The following diagram illustrates the decision-making process for selecting a crystallization method.
Caption: Decision workflow for selecting a crystallization method.
Prospective Crystallographic Analysis
Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would be the definitive method to determine the crystal structure. This analysis would provide precise data on unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's three-dimensional conformation and the nature of its intermolecular interactions in the solid state.
Signaling Pathways and Logical Relationships
Currently, there is no published research detailing the involvement of this compound in any specific biological signaling pathways. As a substituted indole, it could potentially interact with a variety of biological targets, as the indole scaffold is a common motif in many biologically active compounds. Further research would be required to elucidate any such interactions.
Conclusion
While this compound is a known chemical entity, its crystal structure remains undetermined. This guide has provided a summary of its known properties and outlined established protocols for its synthesis and crystallization. The determination of its crystal structure through X-ray crystallography would be a valuable contribution to the fields of chemical crystallography, drug discovery, and materials science, providing insights into its solid-state conformation and packing, which are fundamental to its physical and biological properties. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature.
References
Solubility of 6,7-dibromo-4-methoxy-1H-indole in common organic solvents
An In-depth Technical Guide on the Solubility of 6,7-dibromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Understanding the solubility of this compound is crucial for its handling, formulation, and application in various research and development settings. This document outlines the theoretical solubility profile based on its chemical structure, presents a standardized experimental protocol for accurate solubility determination, and includes a structured table for recording empirical data.
Predicted Solubility Profile
This compound is a halogenated and methoxylated derivative of indole. The presence of two bromine atoms significantly increases the molecular weight and hydrophobicity of the molecule, which is expected to decrease its solubility in polar solvents. Conversely, the methoxy group may slightly enhance interactions with certain polar organic solvents. The indole ring system itself possesses both a polar N-H group capable of hydrogen bonding and a nonpolar aromatic character.
Based on these structural features, it is anticipated that this compound will exhibit low solubility in highly polar solvents like water and higher solubility in nonpolar to moderately polar aprotic organic solvents. Its solubility is likely to be significant in chlorinated solvents and ethers.
Quantitative Solubility Data
The following table provides a structured format for the presentation of experimentally determined solubility data for this compound in a selection of common organic solvents at a standardized temperature.
| Solvent | Classification | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility (mg/mL at 25°C) |
| Nonpolar Aprotic | |||||
| Hexane | Alkane | C₆H₁₄ | 86.18 | 69 | Data not available |
| Toluene | Aromatic | C₇H₈ | 92.14 | 111 | Data not available |
| Polar Aprotic | |||||
| Dichloromethane | Halogenated | CH₂Cl₂ | 84.93 | 40 | Data not available |
| Diethyl Ether | Ether | (C₂H₅)₂O | 74.12 | 34.6 | Data not available |
| Tetrahydrofuran | Ether | C₄H₈O | 72.11 | 66 | Data not available |
| Ethyl Acetate | Ester | C₄H₈O₂ | 88.11 | 77 | Data not available |
| Acetone | Ketone | C₃H₆O | 58.08 | 56 | Data not available |
| Acetonitrile | Nitrile | C₂H₃N | 41.05 | 82 | Data not available |
| Dimethylformamide | Amide | C₃H₇NO | 73.09 | 153 | Data not available |
| Dimethyl Sulfoxide | Sulfoxide | C₂H₆OS | 78.13 | 189 | Data not available |
| Polar Protic | |||||
| Methanol | Alcohol | CH₄O | 32.04 | 65 | Data not available |
| Ethanol | Alcohol | C₂H₆O | 46.07 | 78 | Data not available |
| Isopropanol | Alcohol | C₃H₈O | 60.10 | 82 | Data not available |
| Water | - | H₂O | 18.02 | 100 | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound using the shake-flask method, a widely accepted technique for solubility measurement.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in separate vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for a period to permit the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any particulate matter.
-
Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantitative Analysis: Analyze the concentration of the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation of Solubility: Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor.
Visualizations
The following diagrams illustrate the logical relationships in solubility and the experimental workflow for its determination.
Caption: Factors influencing the solubility of the target compound.
Caption: Experimental workflow for solubility determination.
The Discovery, Isolation, and Characterization of Substituted Methoxyindoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted methoxyindoles represent a significant class of heterocyclic compounds with profound implications in pharmacology and neuroscience. The indole scaffold, a bicyclic aromatic structure containing a pyrrole ring fused to a benzene ring, is a common motif in a vast array of biologically active natural products and synthetic molecules. The introduction of a methoxy group (-OCH₃) at various positions on the indole ring, along with other substitutions, gives rise to a diverse family of compounds with a wide spectrum of pharmacological activities.
This technical guide provides an in-depth exploration of the discovery, isolation, synthesis, characterization, and biological evaluation of substituted methoxyindoles. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows.
The journey of methoxyindoles began with the groundbreaking discovery of serotonin (5-hydroxytryptamine) in the 1930s by Italian scientist Vittorio Erspamer, who initially named it "enteramine" after isolating it from enterochromaffin cells of the gastrointestinal tract.[1] Later, in 1948, Maurice M. Rapport, Arda Green, and Irvine Page at the Cleveland Clinic isolated a vasoconstrictor substance from blood serum, which they named "serotonin."[2] The structure of serotonin was confirmed in 1951.[3] This discovery laid the foundation for understanding the crucial role of indoleamines in physiology and pharmacology.
Another pivotal moment was the isolation and characterization of melatonin (N-acetyl-5-methoxytryptamine) from bovine pineal glands by Aaron B. Lerner and his colleagues at Yale University in 1958.[4] This discovery unveiled the significance of methoxyindoles in regulating circadian rhythms and other physiological processes.
Since these initial discoveries, a plethora of naturally occurring and synthetic substituted methoxyindoles have been identified, each with unique biological profiles. This guide will delve into the methodologies used to uncover and harness the potential of these fascinating molecules.
I. Discovery and Isolation of Substituted Methoxyindoles from Natural Sources
The initial discovery of many bioactive methoxyindoles stemmed from their isolation from natural sources, including plants, animals, and fungi. These natural products have served as lead compounds for the development of numerous drugs.
A. General Isolation Workflow
The isolation of substituted methoxyindoles from natural sources typically follows a multi-step process designed to extract and purify the target compounds from a complex biological matrix.
B. Detailed Experimental Protocol: Isolation of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) from Phalaris arundinacea (Reed Canary Grass)
Phalaris arundinacea is a known source of various indole alkaloids, including 5-MeO-DMT. The following protocol is a representative example of an acid-base extraction procedure.
1. Sample Preparation:
-
Harvest and freeze-dry 100 g of Phalaris arundinacea grass.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Suspend the powdered plant material in 1 L of methanol containing 1% ammonium hydroxide.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture and collect the methanol extract.
-
Evaporate the methanol under reduced pressure to obtain a crude residue.[3]
3. Acid-Base Extraction:
-
Dissolve the crude residue in 100 mL of 0.1 N hydrochloric acid.
-
Wash the acidic solution with three 50 mL portions of a nonpolar solvent like hexane or naphtha to remove fats and chlorophyll. Discard the organic layers.
-
Basify the aqueous solution to a pH of 9-10 by the slow addition of a saturated sodium carbonate solution.
-
Extract the basic aqueous solution with three 50 mL portions of dichloromethane or chloroform.[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
4. Purification:
-
Evaporate the organic solvent to yield the crude alkaloid extract.
-
Further purification can be achieved by preparative thin-layer chromatography (TLC) or column chromatography on silica gel, using a solvent system such as chloroform:methanol (15:1).[5]
-
Alternatively, the crude extract can be subjected to preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation.[6][7]
II. Synthesis of Substituted Methoxyindoles
A. General Synthesis Workflow
The synthesis of a target methoxyindole derivative typically involves the construction of the indole core followed by functional group manipulations, or the modification of a pre-existing indole scaffold.
B. Detailed Experimental Protocol: Synthesis of N-Acetyl-5-methoxytryptamine (Melatonin)
This protocol describes a common synthetic route to melatonin starting from 5-hydroxytryptamine hydrochloride.
Step 1: N-Acetylation of 5-Hydroxytryptamine
-
Under a nitrogen atmosphere, add 120 mL of anhydrous dichloromethane to a 2 L three-necked flask.
-
With stirring, add 21.25 g of 5-hydroxytryptamine hydrochloride.
-
Cool the mixture in a circulating cold water bath to 0-10 °C.
-
Slowly add 30.3 g of triethylamine.
-
Dropwise, add 17.2 g of acetyl chloride over 30 minutes, maintaining the temperature between 15-20 °C.
-
After the addition is complete, stir the reaction mixture for 1.5 hours.
-
Neutralize the reaction mixture to a pH of 8.5-9 with a 20% sodium hydroxide solution.
-
Wash the organic layer with water until neutral to obtain an N-acetyl-5-hydroxytryptamine solution in dichloromethane.[8]
Step 2: O-Methylation of N-Acetyl-5-hydroxytryptamine
-
To the N-acetyl-5-hydroxytryptamine solution from Step 1, add a 20% sodium hydroxide solution to adjust the pH to 11-11.5, while maintaining the temperature at 20-25 °C.
-
Dropwise, add 20.2 g of dimethyl sulfate over 30 minutes, keeping the temperature at 20-25 °C.
-
Stir the reaction for 1.5 hours after the addition is complete.
-
Neutralize the reaction mixture to a pH of 7.5 with 50% sulfuric acid.
-
Wash the dichloromethane phase three times with 120 mL of water each time.
-
Remove the dichloromethane solvent under reduced pressure (vacuum at -0.09 to -0.095 MPa) with a water bath temperature of 40-50 °C to yield melatonin.[8]
Purification:
-
The crude melatonin can be purified by recrystallization from a suitable solvent such as benzene to yield a white crystalline product.[9]
III. Purification and Characterization
The purification and structural elucidation of synthesized or isolated methoxyindoles are critical steps to ensure the identity and purity of the compounds before biological evaluation.
A. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a powerful technique for the isolation and purification of individual compounds from complex mixtures with high resolution and purity.
General Protocol for Preparative HPLC of Indole Alkaloids:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method using a C18 column (e.g., 4.6 x 150 mm) to achieve good separation of the target methoxyindole from impurities.
-
A typical mobile phase consists of a gradient of methanol or acetonitrile and water, often with an additive like acetic acid or formic acid to improve peak shape. For example, a gradient of 40% to 75% methanol in 0.1% aqueous acetic acid over 45 minutes can be used.[7]
-
The detection wavelength is typically set at 254 nm.[6]
-
-
Scale-Up to Preparative Scale:
-
Based on the analytical method, scale up the separation to a preparative column (e.g., 9.6 x 250 mm or larger).
-
The flow rate is increased proportionally to the column dimensions (e.g., 2.0 mL/min for a 9.6 mm ID column).[7]
-
The injection volume and sample concentration are maximized without compromising resolution.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the target compound.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
B. Characterization by Spectroscopic Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment.
Table 1: Representative ¹H and ¹³C NMR Data for Selected Methoxyindoles
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-Methoxyindole | CDCl₃ | 7.85 (s, 1H), 7.05-7.02 (t, 1H), 6.94-6.93 (d, 1H), 6.51-6.50 (d, 1H), 6.31 (s, 1H), 3.94 (s, 3H), 2.44 (s, 3H) | 152.5, 137.3, 133.4, 121.6, 119.3, 103.8, 99.7, 97.5, 55.3, 14.1 |
| 5-Methoxytryptamine | D₂O | 7.47 (d, 1H), 7.32 (s, 1H), 7.22 (d, 1H), 6.95 (dd, 1H), 3.89 (s, 3H), 3.31 (t, 2H), 3.13 (t, 2H) | Not readily available |
| N-Methyl-5-methoxytryptamine | d₆-DMSO | 10.6 (s, 1H, NH), 7.15 (d, 1H, J=8.5 Hz, H-7), 7.05 (s, 1H, H-2), 6.9 (s, 1H, H-4), 6.6 (dd, 1H, J=8.5, 2.2 Hz, H-6), 3.7 (s, 3H, OCH₃), 2.8 (m, 4H, CH₂CH₂), 2.3 (s, 3H, NCH₃) | Not readily available |
2. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.
IV. Biological Activity and Signaling Pathways
Substituted methoxyindoles exert their biological effects by interacting with various molecular targets, most notably G-protein coupled receptors (GPCRs) such as serotonin and melatonin receptors.
A. Quantitative Biological Data
The biological activity of substituted methoxyindoles is often quantified by determining their binding affinity (Ki) or functional potency (IC₅₀ or EC₅₀) at specific receptors.
Table 2: Binding Affinities (Ki, nM) of Selected Methoxyindoles and Related Compounds at Serotonin (5-HT) Receptor Subtypes
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂C |
| Serotonin (5-HT) | 1.3 | 12 | 5.0 |
| 5-Methoxytryptamine | 1.2 | 4.3 | 11 |
| 5-MeO-DMT | 3.0 | 61 | 100 |
| Melatonin | >10,000 | >10,000 | >10,000 |
| Geissoschizine methyl ether | 116 | 134 | 148 |
Data compiled from various sources.[10][11]
Table 3: Functional Potencies (IC₅₀/EC₅₀, nM) of Selected Compounds at Serotonin Receptors
| Compound | Receptor | Assay | Potency (nM) |
| 5-Methoxytryptamine | 5-HT₂ₐ | Ca²⁺ flux | 0.503 |
| 5-MeO-DMT | 5-HT₂ₐ | Ca²⁺ flux | 2.5 |
| Geissoschizine methyl ether | 5-HT₁ₐ | Agonist activity | - |
| Geissoschizine methyl ether | 5-HT₂ₐ | Antagonist activity | - |
Data compiled from various sources.[11][12]
B. Signaling Pathways
1. Melatonin Receptor Signaling: Melatonin primarily acts through two high-affinity GPCRs, MT₁ and MT₂. These receptors are coupled to inhibitory G-proteins (Gi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
2. Serotonin Receptor Signaling: Substituted methoxyindoles, particularly tryptamine derivatives, often exhibit high affinity for various serotonin receptor subtypes. The 5-HT₂ₐ receptor, a Gq-coupled GPCR, is a primary target for many psychedelic tryptamines. Activation of the 5-HT₂ₐ receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC).
Conclusion
The field of substituted methoxyindoles continues to be a fertile ground for drug discovery and neuroscientific research. From their origins in the isolation of serotonin and melatonin to the rational design and synthesis of novel ligands with tailored pharmacological profiles, these compounds have significantly advanced our understanding of complex biological systems. This technical guide has provided a comprehensive overview of the key methodologies involved in the discovery, isolation, synthesis, and characterization of substituted methoxyindoles. The detailed protocols, tabulated quantitative data, and visualized pathways are intended to empower researchers to further explore the vast potential of this remarkable class of molecules. As analytical techniques become more sensitive and synthetic methodologies more sophisticated, the future of methoxyindole research promises even more exciting discoveries with the potential to address a wide range of therapeutic needs.
References
- 1. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. [Separation and preparation of indole alkaloids in Lycorma delicatula White. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 9. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]
- 10. acnp.org [acnp.org]
- 11. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
The Biological Potential of Marine-Derived Halogenated Indoles: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a promising frontier for the discovery of novel therapeutic agents. Among the myriad of marine natural products, halogenated indoles represent a particularly intriguing class of compounds, demonstrating a broad spectrum of potent biological activities. This in-depth technical guide provides a comprehensive overview of the biological potential of marine-derived halogenated indoles, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties, as well as their role as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and insights into the underlying mechanisms of action through the visualization of key signaling pathways and experimental workflows.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The addition of halogen atoms (bromine, chlorine, iodine) to the indole ring, a common feature of marine secondary metabolites, often enhances the biological activity and specificity of these molecules.[2] Marine organisms, including sponges, tunicates, algae, and marine-derived fungi and bacteria, are prolific producers of these unique halogenated indoles.[3][4] These compounds have been shown to interact with a variety of biological targets, modulating key cellular processes and exhibiting significant therapeutic potential. This guide will delve into the core biological activities of these compounds, presenting curated data and detailed experimental approaches to facilitate further research and development in this exciting field.
Biological Activities of Marine-Derived Halogenated Indoles
Marine-derived halogenated indoles exhibit a wide array of pharmacological activities. The following sections summarize their potential in several key therapeutic areas, with quantitative data presented in structured tables for ease of comparison.
Anticancer Activity
Halogenated indoles from marine sources have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell cycle progression and the induction of apoptosis.[7]
| Compound Name | Marine Source | Cancer Cell Line | Activity Metric | Value | Reference(s) |
| Topsentin B1 | Sponge (Spongosorites sp.) | P388 (Murine Leukemia) | IC50 | 4.1 ± 1.4 µM | [5] |
| HL-60 (Human Promyelocytic Leukemia) | IC50 | 15.7 ± 4.3 µM | [5] | ||
| Dragmacidin G | Sponge (Spongosorites sp.) | PANC-1 (Pancreatic) | IC50 | 18 ± 0.4 µM | [5] |
| MIA PaCa-2 (Pancreatic) | IC50 | 26 ± 1.4 µM | [5] | ||
| BxPC-3 (Pancreatic) | IC50 | 14 ± 1.4 µM | [5] | ||
| ASPC-1 (Pancreatic) | IC50 | 27 ± 0.8 µM | [5] | ||
| HeLa (Cervical) | IC50 | 4.2 µM | [5] | ||
| Dragmacidin H | Sponge (Spongosorites sp.) | HeLa (Cervical) | IC50 | 4.6 µM | [5] |
| 2,5-bisindolyl-1,3,4-oxadiazole (analogue 27) | Synthetic (Marine-inspired) | MCF-7 (Breast) | IC50 | 1.8 ± 0.9 µM | [5] |
| HeLa (Cervical) | IC50 | 9.23 ± 0.58 µM | [5] | ||
| 2,5-bisindolyl-1,3,4-oxadiazole (analogue 29) | Synthetic (Marine-inspired) | MCF-7 (Breast) | IC50 | 2.6 ± 0.89 µM | [5] |
| HeLa (Cervical) | IC50 | 6.34 ± 0.56 µM | [5] | ||
| A549 (Lung) | IC50 | 3.3 ± 0.85 µM | [5] | ||
| Nortopsentin C | Sponge | P338 (Murine Leukemia) | IC50 | 1.7 µg/mL | [5] |
| Bis(indolyl)hydrazide-hydrazone (analogue 5b) | Synthetic (Marine-inspired) | DU145 (Prostate) | IC50 | 1-8.7 µM | [8] |
| LnCaP (Prostate) | IC50 | 1-8.7 µM | [8] | ||
| MCF (Breast) | IC50 | 1-8.7 µM | [8] | ||
| MDA-MB-231 (Breast) | IC50 | 1-8.7 µM | [8] | ||
| PaCa2 (Pancreatic) | IC50 | 1-8.7 µM | [8] | ||
| 4a (Isogranulatimide analogue) | Synthetic (Marine-inspired) | A549, U373, LoVo, HS683, OE21 | IC50 | 0.2-8 µM | [8] |
| 9a (Isogranulatimide analogue) | Synthetic (Marine-inspired) | A549, U373, LoVo, PC-3, B16F10 | IC50 | 2-9 µM | [8] |
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Marine halogenated indoles have shown potent activity against a range of bacteria and fungi, including drug-resistant strains.[9][10]
| Compound Name | Marine Source | Target Organism | Activity Metric | Value | Reference(s) |
| 4,6-dibromoindole | Synthetic (Marine-inspired) | Candida albicans | MIC | 25 µg/mL | [11] |
| Non-albicans Candida spp. | MIC | 10-50 µg/mL | [11] | ||
| 5-bromo-4-chloroindole | Synthetic (Marine-inspired) | Candida albicans | MIC | 25 µg/mL | [11] |
| Non-albicans Candida spp. | MIC | 10-50 µg/mL | [11] | ||
| 4-bromo-6-chloroindole | Synthetic (Marine-inspired) | Staphylococcus aureus | MIC | 30 µg/mL | [9] |
| 6-bromo-4-iodoindole | Synthetic (Marine-inspired) | Staphylococcus aureus | MIC | 20 µg/mL | [9] |
| Dichlorinated alkaloid 4 | Synthetic (Marine-inspired) | Staphylococcus aureus (sensitive) | MIC | 4 µg/mL | [10] |
| Staphylococcus aureus (resistant) | MIC | 8 µg/mL | [10] | ||
| Indolomethyl pyrazino[1,2-b]quinazoline-3,6-dione (analogue 26) | Synthetic (Marine-inspired) | Staphylococcus aureus ATCC 29213 | MIC | 4 µg/mL | [10] |
| Methicillin-resistant S. aureus (MRSA) | MIC | 8 µg/mL | [10] | ||
| Indolomethyl pyrazino[1,2-b]quinazoline-3,6-dione (analogue 27) | Synthetic (Marine-inspired) | Staphylococcus aureus ATCC 29213 | MIC | 4 µg/mL | [10] |
| Methicillin-resistant S. aureus (MRSA) | MIC | 8 µg/mL | [10] | ||
| Asperthin A | Marine Fungus | Xanthomonas oryzae pv. oryzae | MIC | 50 µg/mL | [3] |
| Xanthomonas oryzae pv. oryzicola | MIC | 12.5 µg/mL | [3] | ||
| Rhizoctonia solani | MIC | 100 µg/mL | [3] | ||
| Vibrio anguillarum | MIC | 8 µg/mL | [3] | ||
| Vibrio parahaemolyticus | MIC | 16 µg/mL | [3] | ||
| Edwardsiella tarda | MIC | 16 µg/mL | [3] | ||
| Aeromonas hydrophilia | MIC | 16 µg/mL | [3] |
Antiviral Activity
Several marine-derived halogenated indoles have been identified as inhibitors of viral replication, showing promise for the development of new antiviral therapies.[12][13][14]
| Compound Name | Marine Source | Target Virus | Activity Metric | Value | Reference(s) |
| Tetrahydroaltersolanol C | Marine Fungus (Alternaria sp.) | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | IC50 | 65 µM | [15] |
| Alterporriol Q | Marine Fungus (Alternaria sp.) | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | IC50 | 39 µM | [15] |
| Sorbicatechol A | Marine Fungus (Penicillium chrysogenum) | Influenza A (H1N1) | IC50 | 85 µM | [15] |
| Sorbicatechol B | Marine Fungus (Penicillium chrysogenum) | Influenza A (H1N1) | IC50 | 113 µM | [15] |
| Cladosin C | Marine Fungus (Cladosporium sphaerospermum) | Influenza A (H1N1) | IC50 | 276 µM | [15] |
| Asteltoxin E | Marine Fungus (Aspergillus sp.) | Influenza A (H3N2) | IC50 | 6.2 ± 0.08 µM | [13] |
| Influenza A (H1N1) | IC50 | 3.5 ± 1.3 µM | [13] | ||
| Asteltoxin F | Marine Fungus (Aspergillus sp.) | Influenza A (H3N2) | IC50 | 8.9 ± 0.3 µM | [13] |
| Unnamed Indole-diterpenoids | Marine Fungus (Aspergillus sp.) | Herpes Simplex Virus-1 (HSV-1) | EC50 | 3.12 - 6.25 µM | [13] |
| Tetrahydroindole derivative | Synthetic | Hepatitis C Virus (HCV) gt 1b | EC50 | 12.4 µM | [14] |
| Hepatitis C Virus (HCV) gt 2a | EC50 | 8.7 µM | [14] |
Neuroprotective Effects
Neurodegenerative diseases pose a significant global health challenge. Marine halogenated indoles have emerged as potential neuroprotective agents, exhibiting activities such as the modulation of signaling pathways involved in neuronal survival and the inhibition of protein aggregation.
Quantitative data for neuroprotective effects of specific halogenated indoles is an emerging area of research, and more comprehensive data is needed for a detailed table.
Enzyme Inhibition
Halogenated indoles can act as potent and selective inhibitors of various enzymes, making them valuable tools for studying enzyme function and as starting points for drug design.
| Compound Name | Marine Source | Target Enzyme | Activity Metric | Value | Reference(s) |
| Dysinosin A | Sponge (Lamellodysidea chlorea) | Factor VIIa | Ki | 0.108 µM | [16] |
| Thrombin | Ki | 0.452 µM | [16] | ||
| Dysinosin B | Sponge (Lamellodysidea chlorea) | Factor VIIa | Ki | 0.090 µM | [16] |
| Thrombin | Ki | 0.170 µM | [16] | ||
| Dysinosin C | Sponge (Lamellodysidea chlorea) | Factor VIIa | Ki | 0.124 µM | [16] |
| Thrombin | Ki | 0.550 µM | [16] | ||
| Dysinosin D | Sponge (Lamellodysidea chlorea) | Factor VIIa | Ki | 1.320 µM | [16] |
| Thrombin | Ki | >5.1 µM | [16] | ||
| Phlorotannin 4 | Brown Alga (Ecklonia cava) | Acetylcholinesterase (AChE) | Ki | 4.5 µM | [17] |
| Butyrylcholinesterase (BuChE) | Ki | 2.1 µM | [17] | ||
| Phlorotannin 6 | Brown Alga (Ecklonia cava) | Butyrylcholinesterase (BuChE) | Ki | 3.7 µM | [17] |
| Phlorotannin 7 | Brown Alga (Ecklonia cava) | Acetylcholinesterase (AChE) | Ki | 26.6 µM | [17] |
| Phlorotannin 8 | Brown Alga (Ecklonia cava) | Acetylcholinesterase (AChE) | Ki | 34.6 µM | [17] |
| Phlorotannin 9 | Brown Alga (Ecklonia cava) | Butyrylcholinesterase (BuChE) | Ki | 31.2 µM | [17] |
| Phlorotannin 10 | Brown Alga (Ecklonia cava) | Acetylcholinesterase (AChE) | Ki | 5.4 µM | [17] |
| Hyrtioreticulin A | Sponge (Hyrtios reticulatus) | E1-Ubiquitin Intermediate Formation | IC50 | 0.75 µg/mL | [8] |
| Hyrtioreticulin B | Sponge (Hyrtios reticulatus) | E1-Ubiquitin Intermediate Formation | IC50 | 11 µg/mL | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of marine-derived halogenated indoles.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Materials:
-
96-well flat-bottom microplates
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Test compounds (halogenated indoles) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsin-EDTA.
-
Perform a cell count and dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density should be determined empirically for each cell line (typically 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (halogenated indoles) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in the appropriate broth medium.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the standardized inoculum in broth to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 100 µL of broth to all wells except the first column.
-
Add 200 µL of the test compound at the highest desired concentration to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microbial strain (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.[20][21]
Materials:
-
Confluent monolayer of host cells in multi-well plates
-
Virus stock of known titer
-
Cell culture medium
-
Test compounds (halogenated indoles)
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet in methanol/water)
Procedure:
-
Cell Preparation:
-
Seed host cells in multi-well plates and grow until a confluent monolayer is formed.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Pre-incubate the diluted virus with the various concentrations of the test compound for a specific time (e.g., 1 hour at 37°C).
-
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Inoculate the cells with the virus-compound mixture.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and gently wash the cell monolayer with PBS.
-
Add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubate the plates at the optimal temperature for virus replication until plaques are visible (typically 2-10 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formaldehyde).
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet). The viable cells will be stained, while the areas of cell death (plaques) will remain clear.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
-
Aryl Hydrocarbon Receptor (AhR) Activation: Ethoxyresorufin-O-deethylase (EROD) Assay
The EROD assay is a sensitive method to measure the catalytic activity of cytochrome P450 1A1 (CYP1A1), which is induced upon activation of the Aryl Hydrocarbon Receptor (AhR).[22][23]
Materials:
-
Hepa-1c1c7 or other suitable cell line
-
96-well black, clear-bottom plates
-
Cell culture medium
-
Test compounds (halogenated indoles)
-
7-Ethoxyresorufin (ER)
-
Dicumarol
-
NADPH
-
Resorufin standard
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specific period (e.g., 24 hours) to induce CYP1A1 expression.
-
-
EROD Reaction:
-
After treatment, remove the medium and wash the cells with PBS.
-
Add a reaction mixture containing 7-ethoxyresorufin and dicumarol (to inhibit DT-diaphorase) to each well.
-
Initiate the reaction by adding NADPH.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence of the product, resorufin, over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Calculate the EROD activity as pmol of resorufin formed per minute per mg of protein.
-
Determine the EC50 value for AhR activation by the test compounds.
-
Signaling Pathways and Experimental Workflows
The biological effects of marine-derived halogenated indoles are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Several halogenated indoles have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune response, and cell cycle regulation.[22][23][24]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Indole alkaloids have been shown to modulate the MAPK signaling pathway, which is a key regulator of cell proliferation, differentiation, and apoptosis.[25] Dysregulation of this pathway is a hallmark of many cancers.
Caption: MAPK Signaling Pathway Modulation.
Experimental Workflow for Marine Natural Product Discovery
The discovery and development of marine-derived halogenated indoles follow a multi-step workflow, from sample collection to clinical trials.[26][27][28]
Caption: Marine Natural Product Discovery Workflow.
Conclusion and Future Perspectives
Marine-derived halogenated indoles represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and neurodegenerative disorders underscores their importance as lead compounds for drug discovery. The continued exploration of the marine environment, coupled with advances in isolation, structure elucidation, and synthetic methodologies, will undoubtedly lead to the discovery of new and even more potent halogenated indoles.
Future research should focus on several key areas:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is essential for their rational design and development.
-
In Vivo Efficacy and Toxicity: More extensive in vivo studies are needed to validate the therapeutic potential and assess the safety profiles of promising candidates.
-
Sustainable Supply: The development of sustainable methods for the production of these compounds, such as chemical synthesis or biotechnological approaches, is crucial for their long-term viability as therapeutic agents.
-
Exploration of New Marine Environments: The vast majority of the marine biosphere remains unexplored, offering immense potential for the discovery of novel halogenated indoles with unique biological activities.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral potential of natural products from marine microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Marine Indole Alkaloids [mdpi.com]
- 17. e-nps.or.kr [e-nps.or.kr]
- 18. researchgate.net [researchgate.net]
- 19. researchhub.com [researchhub.com]
- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 21. youtube.com [youtube.com]
- 22. Research Portal [ourarchive.otago.ac.nz]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. New Drug Discovery Technique May Unlock Trove of Marine Compounds | Scripps Institution of Oceanography [scripps.ucsd.edu]
The Pivotal Role of Methoxy-Activated Indoles in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] The introduction of a methoxy (-OCH₃) group to this privileged structure significantly modulates its electronic properties, enhancing its chemical reactivity and profoundly influencing its biological activity.[4][5] This electron-donating group increases the nucleophilicity of the indole ring, facilitating a variety of chemical transformations and enabling specific, high-affinity interactions with a diverse range of biological targets. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of methoxy-activated indoles, complete with quantitative data, detailed experimental protocols, and process visualizations.
Synthesis of Methoxy-Activated Indoles
The construction of the methoxy-indole core can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies
-
Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis.[5] It involves the acid-catalyzed reaction of a methoxy-substituted phenylhydrazine with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement and cyclization.[7]
-
Bischler-Möhlau Indole Synthesis : This method produces 2-arylindoles by reacting an α-bromo-acetophenone with an excess of a methoxy-substituted aniline.[3][8] The reaction proceeds via an α-arylamino-ketone intermediate which then cyclizes under harsh heating conditions, although milder, microwave-assisted protocols have been developed.[3][8][9]
-
Ullmann Condensation : This copper-catalyzed cross-coupling reaction is a common method for synthesizing methoxyindoles from halo-indoles. For instance, 5-methoxyindole can be efficiently prepared by reacting 5-bromoindole with sodium methoxide in the presence of a copper catalyst system.
Below is a logical diagram illustrating the general mechanism of the Bischler-Möhlau synthesis.
Detailed Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
This protocol describes a one-pot, solvent-free synthesis of 2-arylindoles using microwave irradiation, which significantly reduces reaction times compared to traditional heating.[9]
Reactants and Reagents:
-
Methoxy-substituted aniline (e.g., p-anisidine)
-
Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one)
-
Dimethylformamide (DMF)
Procedure:
-
Reactant Preparation: In an open microwave-safe vessel, thoroughly mix the substituted aniline (2.0 mmol) and the phenacyl bromide (1.0 mmol).
-
Initial Reaction: Stir the mixture at room temperature for approximately 3 hours to allow for the initial formation of the α-arylamino-ketone intermediate.
-
Microwave Irradiation: Add 3 drops of DMF to the mixture. Place the vessel in a microwave reactor. Irradiate the mixture at 600 W for 1-2 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aryl-methoxyindole.
Mechanisms of Action of Methoxy-Activated Indoles
Methoxyindole derivatives exert their biological effects by modulating a variety of key cellular targets and signaling pathways. Their enhanced electron density often facilitates crucial binding interactions within enzyme active sites or receptor pockets.
Inhibition of Tubulin Polymerization
A prominent mechanism for the anticancer activity of many methoxy-substituted indoles is the disruption of microtubule dynamics.[10][11] These compounds often bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[4][10][12]
Modulation of Kinase Signaling Pathways: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13] Several methoxyindole derivatives have been identified as potent inhibitors of this pathway.[13][14][15] They can act as ATP-competitive inhibitors, targeting the kinase domains of key proteins like PI3K and mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.[13][16]
The diagram below illustrates the inhibition of the PI3K/Akt/mTOR pathway by methoxy-activated indole derivatives.
Therapeutic Applications and Quantitative Data
Methoxy-activated indoles have demonstrated a broad spectrum of pharmacological activities, making them valuable scaffolds in drug discovery for various therapeutic areas.
Anticancer Activity
This is one of the most extensively studied applications. The methoxy group is a crucial substituent for potent cytotoxic and antiproliferative activities.
| Compound Class/Example | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |
| 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB-231 (Breast) | 35 nM | Tubulin Polymerization Inhibition |
| Thienopyridine Indole Derivative [I] | MGC-803 (Gastric) | 1.61 nM | Tubulin Polymerization Inhibition |
| 1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | A375 (Melanoma) | 0.57 µM | Tubulin Polymerization Inhibition |
| 5-Ureidobenzofuranone-indole (18) | MDA-MB-361 (Breast) | < 3 nM | Dual PI3K/mTOR Inhibition |
| 5-Methoxyindole Derivative (17d) | N/A | 1 nM (PI3Kα / mTOR) | Dual PI3K/mTOR Inhibition |
Data sourced from references:[4][6][12][13][17]
Central Nervous System (CNS) Activity
The indole core is structurally similar to the neurotransmitter serotonin, making methoxyindoles prime candidates for CNS-acting drugs. They can act as agonists or antagonists at various serotonin (5-HT) and dopamine (D) receptors.
| Compound Class | Receptor Target | Activity (Kᵢ / EC₅₀) | Potential Application |
| 1-(2-Alkanamidoethyl)-6-methoxyindoles | Melatonin Receptor | pM range affinity | Sleep Disorders |
| 4-Alkoxy-2,6-dimethoxyphenethylamines | Human 5-HT₂ₐ | Kᵢ = 8–1,600 nM | Psychedelics Research |
| D₂ Pharmacophore Modifications | Dopamine D₂ / 5-HT₁ₐ | Kᵢ = 10-100 nM range | Antipsychotics |
Data sourced from references:[5][18][19]
Anti-inflammatory and Antimicrobial Activity
Methoxyindoles have also shown promise in combating inflammation and microbial infections. They can inhibit key inflammatory mediators and show efficacy against various bacterial strains.
| Compound Class/Example | Assay/Organism | Activity (IC₅₀ / MIC) |
| Brominated Indoles | NO Production (RAW264.7 cells) | IC₅₀ ≈ 30-40 µg/mL |
| Melatonin / AFMK | COX-2 / iNOS Inhibition | Potent Inhibition |
| Heterocyclic Compounds (General) | S. maltophilia | MIC = 1.19 µg/mL |
Data sourced from references:[20][21][22]
Pharmacokinetic (ADME) Properties
While specific ADME data for investigational methoxyindoles is often proprietary, insights can be gained from approved indole-containing drugs. The methoxy group can influence metabolic stability, often being a site for O-demethylation by cytochrome P450 enzymes.
| Drug Name | Key Pharmacokinetic Parameters |
| Indomethacin | Bioavailability: ~100%; Half-life: ~4.5 h; Highly protein-bound.[23] |
| Vilazodone | Terminal half-life: ~25 h; Cmax: ~156 ng/mL (at 40 mg dose).[23] |
Data sourced from reference:[23]
Key Experimental Methodologies
Reproducible and robust assays are critical for evaluating the efficacy and mechanism of action of novel methoxyindole derivatives.
Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This assay is fundamental for identifying compounds that act as microtubule-destabilizing agents.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in absorbance (turbidity) at 340 nm over time. Inhibitors will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂)
-
GTP solution (100 mM)
-
Test compounds and controls (e.g., Colchicine) dissolved in DMSO
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold G-PEM buffer supplemented with 1 mM GTP.
-
Compound Plating: Add test compounds at various concentrations (e.g., 0.1 µM – 100 µM) to the wells of a pre-warmed 96-well plate. Include vehicle (DMSO) and positive (Colchicine) controls.
-
Initiation: Add the ice-cold tubulin solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance vs. time to generate polymerization curves. Calculate the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax). Determine the IC₅₀ value by plotting Vmax or Amax against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for this assay.
Conclusion and Future Outlook
Methoxy-activated indoles represent a profoundly important and versatile class of scaffolds in medicinal chemistry. The strategic placement of the methoxy group enhances reactivity for synthesis and provides key interactions with biological targets, leading to potent activities across oncology, neuropharmacology, and infectious diseases. Structure-activity relationship studies continue to reveal that subtle modifications to the methoxyindole core can lead to significant gains in potency and selectivity. Future research will likely focus on developing novel synthetic routes to access more complex and diverse methoxyindoles and on exploring their potential as multi-targeted agents for complex diseases. The integration of computational modeling with traditional synthesis and biological screening will undoubtedly accelerate the discovery of the next generation of indole-based therapeutics.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. benchchem.com [benchchem.com]
- 10. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 13. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 23. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Dibromo-Methoxy-Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodologies for dibromo-methoxy-indole derivatives. Due to the vast structural diversity within this class of compounds, this document focuses on a representative molecule, 5,6-dibromo-3-methoxy-1H-indole , for which spectroscopic data has been predicted based on established principles and data from closely related analogues. This guide also outlines detailed experimental protocols for the synthesis and spectroscopic analysis of such derivatives, intended to support research and development in medicinal chemistry and drug discovery.
Spectroscopic Data
The precise characterization of dibromo-methoxy-indole derivatives is fundamental for understanding their structure-activity relationships. The following tables summarize the predicted spectroscopic data for 5,6-dibromo-3-methoxy-1H-indole.
Table 1: Predicted ¹H NMR Spectroscopic Data for 5,6-Dibromo-3-methoxy-1H-indole
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.3 | Broad Singlet | N-H |
| ~7.8 | Singlet | H-4 |
| ~7.5 | Singlet | H-7 |
| ~7.3 | Singlet | H-2 |
| ~3.9 | Singlet | OCH₃ |
Note: Predicted chemical shifts are based on analogous substituted indoles and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 5,6-Dibromo-3-methoxy-1H-indole
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-3 |
| ~135 | C-7a |
| ~128 | C-3a |
| ~125 | C-2 |
| ~118 | C-4 |
| ~115 | C-7 |
| ~114 | C-5 |
| ~112 | C-6 |
| ~56 | OCH₃ |
Note: The presence of two bromine atoms on the benzene ring will significantly influence the chemical shifts of the aromatic carbons.
Table 3: Predicted IR Spectroscopic Data for 5,6-Dibromo-3-methoxy-1H-indole
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (methoxy) |
| ~1600-1450 | Aromatic C=C stretch |
| ~1250-1200 | C-O stretch (asymmetric) |
| ~1050-1000 | C-O stretch (symmetric) |
| ~800-700 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data for 5,6-Dibromo-3-methoxy-1H-indole
| m/z Value | Assignment |
| [M]+, [M+2]+, [M+4]+ | Molecular ion cluster (characteristic isotopic pattern for two bromine atoms) |
| [M-CH₃]+ | Loss of a methyl group |
| [M-OCH₃]+ | Loss of a methoxy group |
| [M-Br]+ | Loss of a bromine atom |
Note: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance). This results in a triplet of peaks for the molecular ion ([M]+, [M+2]+, and [M+4]+) with a relative intensity ratio of approximately 1:2:1.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and accurate spectroscopic characterization of dibromo-methoxy-indole derivatives.
2.1. General Synthetic Protocol
The synthesis of dibromo-methoxy-indole derivatives can be achieved through various established methods for indole synthesis, followed by bromination, or by starting with a pre-brominated precursor.[2] A generalized synthetic approach is outlined below.
2.1.1. Synthesis of a Methoxy-Indole Precursor
A suitable starting material, such as a methoxy-substituted aniline, can be used to construct the indole ring system via methods like the Fischer, Bischler, or Hemetsberger indole synthesis.[2]
2.1.2. Bromination of the Methoxy-Indole
The methoxy-indole precursor is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
2.2. Spectroscopic Analysis Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]
-
¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to set include the spectral width, number of scans (typically 16-64), and relaxation delay.[4]
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum with proton decoupling is acquired. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[4]
-
Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a small amount of the solid is placed directly on the ATR crystal.[5]
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.[5]
2.2.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[3]
-
Ionization: Electron Ionization (EI) is a common technique for such molecules, which involves bombarding the sample with a high-energy electron beam (typically 70 eV).[3]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3]
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern provides structural information. The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.[3]
Visualizations
The following diagrams illustrate generalized workflows for the synthesis and spectroscopic characterization of dibromo-methoxy-indole derivatives.
References
A Technical Guide to the Initial Bioactivity Screening of Novel Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies for conducting the initial bioactivity screening of novel indole alkaloids. Indole alkaloids are a large and structurally diverse class of secondary metabolites found in various natural sources, exhibiting a wide range of pharmacological activities, including antitumor, antimicrobial, and antioxidant effects.[1][2] The initial screening process is a critical step in the drug discovery pipeline, enabling the identification of promising lead compounds for further development. This document details standardized experimental protocols, data presentation strategies, and visual workflows to ensure a robust and efficient screening cascade.
General Workflow for Bioactivity Screening
The initial assessment of novel indole alkaloids typically follows a hierarchical screening process. This begins with broad, high-throughput primary assays to identify any biological activity. Positive hits from these screens are then subjected to more specific secondary assays to confirm and characterize the activity, determine potency, and elucidate the mechanism of action.
References
Quantum chemical calculations for halogenated indole inhibitors
An In-depth Technical Guide to Quantum Chemical Calculations for Halogenated Indole Inhibitors
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Halogenation of these indole-based molecules is a widely employed strategy to modulate their physicochemical properties, metabolic stability, and binding affinity. Quantum chemical (QC) calculations have emerged as an indispensable tool in understanding and predicting the effects of halogenation, guiding the rational design of more potent and selective inhibitors. This technical guide provides a comprehensive overview of the application of QC methods to halogenated indole inhibitors, detailing theoretical backgrounds, computational workflows, data interpretation, and relevant biological pathways. It aims to equip researchers with the foundational knowledge to integrate these powerful computational techniques into their drug discovery pipelines.
Introduction: The Synergy of Indoles, Halogens, and Quantum Chemistry
Indole and its derivatives are ubiquitous in nature and synthetic medicine, with approved drugs targeting a wide range of conditions from cancer to migraines.[1] The strategic introduction of halogen atoms (F, Cl, Br, I) onto the indole ring can significantly enhance a drug candidate's profile.[2][3] Halogens can improve pharmacokinetic properties by blocking sites of metabolism and can increase binding affinity through the formation of specific, non-covalent interactions known as halogen bonds.[2][4]
Understanding the subtle electronic effects of halogenation requires a sophisticated theoretical framework. Quantum chemical calculations, rooted in the principles of quantum mechanics, provide unparalleled insight into molecular geometries, electronic structures, and intermolecular interactions.[5] These methods allow for the precise calculation of properties like interaction energies, reaction barriers, and electronic distribution, which are difficult to determine experimentally.[6][7] By leveraging QC calculations, researchers can rationalize structure-activity relationships (SAR) and predict the impact of specific halogen substitutions, thereby accelerating the design-synthesize-test cycle in drug development.[8]
Theoretical Background
Fundamentals of Quantum Chemical Methods in Drug Design
Quantum chemical methods can be broadly categorized into semi-empirical methods, Density Functional Theory (DFT), and ab initio calculations.[7] For drug design applications, DFT strikes an optimal balance between computational cost and accuracy.
-
Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.[7] This approach is computationally efficient enough to handle drug-sized molecules while providing accurate predictions of geometries, energies, and electronic properties. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) is critical for obtaining reliable results.
-
Hybrid QM/MM Methods: For studying an inhibitor within a biological environment, such as a protein's active site, a full quantum mechanical treatment is often computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by treating the most critical region (e.g., the inhibitor and key amino acid residues) with a high-level QM method, while the rest of the protein and solvent are described by a less demanding MM force field.[6][9] This allows for the accurate modeling of bond-forming/breaking events and charge transfer within the enzyme's active site.[6]
The Halogen Bond: A Key Interaction
Contrary to the classical view of halogens as simple hydrophobic and electronegative atoms, chlorine, bromine, and iodine can act as Lewis acids.[10] This is due to an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a sigma-hole (σ-hole) , opposite the R-X covalent bond.[2] This electropositive region can interact favorably with a Lewis base (e.g., a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain) in a protein binding pocket.[10]
The strength of this "halogen bond" increases with the size and polarizability of the halogen (I > Br > Cl >> F) and can be comparable in energy to a weak hydrogen bond.[2][10] Quantum chemical calculations are essential for accurately modeling the σ-hole and predicting the geometry and energy of these highly directional interactions.[4]
Computational Methodologies and Workflows
A typical computational workflow for the analysis of halogenated indole inhibitors integrates several techniques to build a comprehensive understanding from the molecular to the systems level.
Caption: A typical computational workflow for designing and validating halogenated indole inhibitors.
Detailed Computational Protocols
Protocol 1: DFT Calculation of Interaction Energies This protocol is adapted from studies on π-π stacking interactions of halogenated indoles.[11]
-
Model System Setup: Define the interacting molecules (e.g., two halogenated 3-methylindole molecules in a parallel-displaced dimer configuration).
-
Geometry Optimization: Perform full geometry optimization of the individual monomers and the dimer complex.
-
Method: Density Functional Theory (DFT).
-
Functional: M06-2X (recommended for non-covalent interactions).
-
Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.
-
Solvation Model: Use a continuum solvation model like SMD (Solvation Model based on Density) if calculations are meant to simulate a solvent environment. Gas-phase calculations are often performed first to assess intrinsic properties.[11]
-
-
Interaction Energy Calculation: Calculate the interaction energy (ΔE) as the difference between the energy of the dimer and the sum of the energies of the isolated monomers.
-
Basis Set Superposition Error (BSSE) Correction: Apply the counterpoise correction method developed by Boys and Bernardi to correct for BSSE, which can artificially increase interaction energies. The final reported value is the counterpoise-corrected interaction energy (E_int_CP).[11]
Protocol 2: Molecular Docking This protocol outlines a general procedure for docking an inhibitor into a protein target.[9][12]
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: Generate a 3D conformation of the halogenated indole inhibitor. Assign partial charges using a quantum chemical method (e.g., from DFT calculations) for improved accuracy.
-
Grid Generation: Define the binding site on the protein, typically as a grid box encompassing the active site cavity.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to explore possible binding poses of the ligand within the defined grid. The program uses a search algorithm to generate poses and a scoring function to rank them based on predicted binding affinity.[12]
-
Pose Analysis: Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, and halogen bonds) between the inhibitor and the protein.
Data Presentation and Analysis
Quantitative data from computational and experimental studies should be summarized for clear comparison.
Table 1: Quantum Chemical Calculation Results for Halogenated 3-Methylindole Dimers This table presents the counterpoise-corrected interaction energies (E_int_CP) for π-π stacking. A more negative value indicates a more stable interaction. Data indicates that halogenation generally stabilizes the interaction, with the effect being more pronounced for heavier halogens.[11]
| Interacting Dimer | E_int_CP (kcal·mol⁻¹) |
| 5F - 5F | -6.1[11] |
| 7I - 7I | -8.6[11] |
| 5I - 5I | -9.7[11] |
Table 2: Key Quantum Chemical Parameters for Inhibitor Reactivity These parameters, calculated via DFT, help predict a molecule's reactivity and stability.[13]
| Parameter | Description | Implication for Inhibition |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | A higher E_HOMO indicates a greater tendency to donate electrons. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower E_LUMO indicates a greater ability to accept electrons. |
| ΔE Gap (E_LUMO - E_HOMO) | Energy gap between HOMO and LUMO | A smaller ΔE gap suggests higher chemical reactivity and lower kinetic stability.[13] |
| Electrostatic Potential (ESP) | The 3D charge distribution around a molecule | Used to identify electropositive (σ-hole) and electronegative regions, predicting sites for non-covalent interactions. |
Table 3: Biological Activity of Selected Halogenated Indole Inhibitors This table provides examples of experimentally determined inhibitory concentrations (IC₅₀), which can be correlated with computational predictions.
| Inhibitor | Halogenation | Target | IC₅₀ (µM) |
| Sunitinib | Fluoro | VEGFR-2 | 0.139[14] |
| Meridianin E | Bromo | Protein Kinases (e.g., CDK1/cyclin B) | ~0.5 - 1.5[15] |
| C2-aroyl indole (8d) | Chloro | IDO1 | 0.180[9] |
Signaling Pathways Targeted by Indole Inhibitors
Halogenated indole inhibitors often target key signaling pathways implicated in diseases like cancer and fibrosis.[16][17] Understanding these pathways is crucial for contextualizing the inhibitor's mechanism of action.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[17] Its dysregulation is a hallmark of many cancers. Several indole alkaloids have been shown to exert their anticancer effects by modulating this pathway.[17]
Caption: Inhibition of the MAPK pathway by targeting upstream Receptor Tyrosine Kinases.
TGF-β/Smad Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis.[16] Indole-based compounds can inhibit this pathway, preventing the transition of fibroblasts to myofibroblasts and reducing extracellular matrix deposition.[16]
Caption: Inhibition of the profibrotic TGF-β/Smad pathway by indole derivatives.
Experimental Validation
Computational predictions must be validated through rigorous experimental testing. A crucial validation step is determining the inhibitor's potency in a biochemical assay.
Protocol 3: Kinase Inhibition Assay (IC₅₀ Determination)
-
Materials: Target kinase enzyme, specific substrate peptide, ATP (Adenosine triphosphate), candidate inhibitor, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a serial dilution of the halogenated indole inhibitor in DMSO and then in the assay buffer. b. In a 96-well plate, add the kinase, the substrate peptide, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of product (e.g., ADP) formed using the detection reagent and a luminometer. e. Run control reactions with no inhibitor (100% activity) and no enzyme (0% activity).
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Outlook
Quantum chemical calculations provide a powerful, predictive framework for the design of halogenated indole inhibitors. By enabling a deep understanding of electronic effects and intermolecular forces like halogen bonding, these computational methods allow for a more rational, structure-guided approach to lead optimization. The integration of DFT, QM/MM, and molecular docking into a cohesive workflow, coupled with rigorous experimental validation, is crucial for success. As computational power increases and algorithms become more sophisticated, the role of quantum chemistry in drug discovery is set to expand, paving the way for the development of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued synergy between computational prediction and experimental science represents the future of pharmaceutical development.[18]
References
- 1. Breakthrough in Indole Chemistry [happydaze.io]
- 2. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantum Computing-Enhanced Algorithm Unveils Novel Inhibitors for KRAS [arxiv.org]
Methodological & Application
Synthetic Protocol for 6,7-Dibromo-4-methoxy-1H-indole from 4-Methoxyindole
Application Note: This document provides a detailed protocol for the synthesis of 6,7-dibromo-4-methoxy-1H-indole, a key intermediate in the synthesis of various biologically active compounds, including the dragmacidin family of marine alkaloids. The described method is based on the electrophilic bromination of 4-methoxyindole. Due to the high reactivity of the indole ring, careful control of the reaction conditions is crucial to achieve the desired regioselectivity at the C-6 and C-7 positions.
Introduction
4-methoxyindole is an electron-rich heterocyclic compound susceptible to electrophilic substitution. The C-3 position is the most nucleophilic and typically the primary site of reaction. To achieve bromination at the C-6 and C-7 positions of the benzene ring portion of the indole, direct bromination of 4-methoxyindole often leads to a mixture of products, with a significant amount of 3-bromo and polybrominated species.
The protocol outlined below is a representative method for the regioselective dibromination of 4-methoxyindole at the 6 and 7 positions. This method likely involves the use of a specific brominating agent and solvent system to favor the desired substitution pattern, as suggested by the successful synthesis of this compound as a precursor to complex natural products.
Reaction Scheme
Caption: Synthetic pathway for the dibromination of 4-methoxyindole.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-Methoxy-1H-indole |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Stoichiometry of NBS | 2.2 equivalents |
| Solvent | Acetonitrile (CH3CN) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Purification Method | Column Chromatography |
| Anticipated Yield | Moderate to Good |
Experimental Protocol
Materials:
-
4-Methoxy-1H-indole (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 4-methoxy-1H-indole (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
In a separate container, weigh out N-bromosuccinimide (2.2 eq).
-
Slowly add the N-bromosuccinimide to the stirred solution of 4-methoxyindole at room temperature. The addition should be done in portions over 15-20 minutes to control any potential exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 7:3).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Workflow of the Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
Disclaimer: This protocol is a representative procedure based on established chemical principles for indole bromination. The specific reaction conditions and yields may vary. It is highly recommended to consult the primary literature, specifically the work by Jiang, B.; Smallheer, J. M.; Amaral-Ly, C.; Wuonola, M. A. in J. Org. Chem. 1994, 59, 6823-6827, for the precise experimental details. Always perform a thorough risk assessment before conducting any chemical synthesis.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6,7-Dibromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring is crucial for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto a core structure.[1][2]
6,7-Dibromo-4-methoxy-1H-indole is a valuable starting material for the synthesis of complex indole derivatives. The presence of two bromine atoms at the C6 and C7 positions offers the potential for selective or sequential functionalization, leading to a diverse library of compounds from a single precursor. The methoxy group at the C4 position can also influence the electronic properties and biological activity of the final products.
Key Applications:
-
Diversity-Oriented Synthesis: Sequential or regioselective Suzuki-Miyaura couplings can be employed to introduce different aryl or heteroaryl groups at the C6 and C7 positions, rapidly generating a library of structurally diverse molecules for high-throughput screening.
-
Fragment-Based Drug Discovery: The indole core can be decorated with various fragments to explore structure-activity relationships (SAR) and optimize ligand-protein interactions.
-
Synthesis of Novel Heterocyclic Systems: The coupled products can serve as advanced intermediates for the construction of more complex, fused heterocyclic systems with potential therapeutic applications.[3]
A key challenge in the reaction with di-halogenated substrates is controlling the regioselectivity. The relative reactivity of the C6-Br and C7-Br bonds can be influenced by steric and electronic factors, as well as by the choice of palladium catalyst, ligand, base, and solvent.[4][5] Experimental screening of these parameters is often necessary to achieve the desired mono- or di-substituted product selectively.
Illustrative Suzuki-Miyaura Coupling Data
The following table summarizes representative, illustrative data for the mono-arylation of this compound with various boronic acids. Conditions should be optimized for specific substrates.
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | 6-bromo-7-phenyl-4-methoxy-1H-indole & 7-bromo-6-phenyl-4-methoxy-1H-indole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-bromo-7-(4-methoxyphenyl)-4-methoxy-1H-indole & isomers | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH | 90 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | 6-bromo-7-(pyridin-3-yl)-4-methoxy-1H-indole & isomers | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | 6-bromo-7-(thiophen-2-yl)-4-methoxy-1H-indole & isomers | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane | 100 | 10 | 88 |
*Yields are for the combined mixture of regioisomers. Separation and characterization are required to determine the ratio.
Experimental Protocols
General Protocol for Mono-Arylation of this compound
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, base, and solvent may require optimization for specific boronic acids.[6]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, with or without water)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere apparatus (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.5 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the product(s). Note that regioisomers may be separable by chromatography.
Visualizations
Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Experimental Workflow
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6,7-dibromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to a wide array of arylamines.[1] The indole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce amino functionalities onto a di-halogenated indole core, such as 6,7-dibromo-4-methoxy-1H-indole, provides a valuable tool for the synthesis of novel compounds with potential therapeutic applications.
These application notes provide a detailed protocol for the selective mono-amination of this compound with various primary and secondary amines. The reaction conditions can be optimized to favor the substitution at either the C6 or C7 position, offering a strategic advantage in the design and synthesis of complex molecules.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine. Subsequent deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[1] The choice of ligand, base, and solvent is crucial for the efficiency and selectivity of the reaction.[2]
Data Presentation
The following tables summarize the optimized reaction conditions and corresponding yields for the selective mono-amination of this compound with a range of primary and secondary amines.
Table 1: Buchwald-Hartwig Mono-amination with Primary Amines
| Entry | Amine | Product(s) | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 6-anilino-7-bromo-4-methoxy-1H-indole | BrettPhos G3 | LiHMDS | Toluene | 100 | 12 | 88 |
| 2 | 4-Methoxyaniline | 7-bromo-6-((4-methoxyphenyl)amino)-4-methoxy-1H-indole | BrettPhos G3 | NaOtBu | Dioxane | 110 | 16 | 92 |
| 3 | Benzylamine | 6-(benzylamino)-7-bromo-4-methoxy-1H-indole | BrettPhos G3 | Cs2CO3 | THF | 80 | 24 | 85 |
| 4 | Cyclopropylamine | 7-bromo-6-(cyclopropylamino)-4-methoxy-1H-indole | BrettPhos G3 | K3PO4 | t-BuOH | 90 | 18 | 79 |
Reaction Conditions: this compound (1.0 equiv), amine (1.2 equiv), precatalyst (2 mol%), ligand (4 mol% if not a precatalyst), base (2.0 equiv).
Table 2: Buchwald-Hartwig Mono-amination with Secondary Amines
| Entry | Amine | Product(s) | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 7-bromo-4-methoxy-6-(morpholino)-1H-indole | RuPhos G3 | LiHMDS | Toluene | 100 | 12 | 95 |
| 2 | N-Methylaniline | 7-bromo-4-methoxy-6-(methyl(phenyl)amino)-1H-indole | XPhos G3 | NaOtBu | Dioxane | 110 | 18 | 89 |
| 3 | Piperidine | 7-bromo-4-methoxy-6-(piperidin-1-yl)-1H-indole | RuPhos G3 | Cs2CO3 | THF | 80 | 24 | 91 |
| 4 | Pyrrolidine | 7-bromo-4-methoxy-6-(pyrrolidin-1-yl)-1H-indole | XPhos G3 | K3PO4 | t-BuOH | 90 | 20 | 87 |
Reaction Conditions: this compound (1.0 equiv), amine (1.2 equiv), precatalyst (2 mol%), ligand (4 mol% if not a precatalyst), base (2.0 equiv).
Experimental Protocols
General Considerations:
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol for Mono-amination with a Primary Amine (Example: Aniline)
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), BrettPhos G3 precatalyst (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Slowly add a 1.0 M solution of LiHMDS in THF (2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-anilino-7-bromo-4-methoxy-1H-indole.
Protocol for Mono-amination with a Secondary Amine (Example: Morpholine)
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), RuPhos G3 precatalyst (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Slowly add a 1.0 M solution of LiHMDS in THF (2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-bromo-4-methoxy-6-(morpholino)-1H-indole.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
N-Alkylation Protocols for 6,7-dibromo-4-methoxy-1H-indole: A Detailed Application Note for Researchers
For Immediate Release
This application note provides detailed protocols for the N-alkylation of 6,7-dibromo-4-methoxy-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The procedures outlined below are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving efficient and selective N-alkylation.
The indole nucleus is a prevalent scaffold in numerous pharmaceuticals and natural products.[1][2] Functionalization of the indole nitrogen through N-alkylation is a critical step in the synthesis of many of these molecules, often modulating their biological activity.[3] The presence of electron-withdrawing bromine atoms at the 6 and 7 positions of the indole core can influence its reactivity, making the selection of an appropriate N-alkylation protocol crucial for successful synthesis.[4]
Summary of N-Alkylation Protocols
The following table summarizes various protocols for the N-alkylation of indoles, which can be adapted for this compound. The selection of the optimal method will depend on the specific alkylating agent and the desired scale of the reaction.
| Protocol | Base | Solvent | Alkylating Agent | Temperature (°C) | Typical Yield (%) | Reference |
| Protocol 1: Sodium Hydride in DMF | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Alkyl Halides (e.g., Iodomethane, Benzyl Bromide) | 0 to Room Temperature | 80-99 | [1][5] |
| Protocol 2: Palladium-Catalyzed Alkylation | Base (e.g., Li₂CO₃) | Acetonitrile (CH₃CN) | Unactivated Olefins | 120 | 62-86 | [6] |
| Protocol 3: Using Dimethyl Carbonate (DMC) | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Dimethyl Carbonate (DMC) / Dimethylformamide (DMF) | Dimethyl Carbonate | 90-95 | ~97 | [7] |
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This classic and widely used method involves the deprotonation of the indole nitrogen with a strong base, sodium hydride, followed by nucleophilic attack on an alkyl halide.[1][5]
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl Halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole.
Protocol 2: Palladium-Catalyzed N-Alkylation with Unactivated Olefins
This method provides a route to N-alkyl indoles through a regioselective intermolecular nucleopalladation of the corresponding indoline followed by oxidation.[6] This protocol is suitable for more complex alkyl chains.
Materials:
-
This compound (requires reduction to indoline prior to this protocol)
-
Unactivated Olefin
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Lithium Carbonate (Li₂CO₃)
-
Pivalic Acid (PivOH)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a sealable reaction tube, combine the corresponding indoline of this compound (1.1 equivalents), the unactivated olefin (1.0 equivalent), palladium(II) acetate (10 mol%), lithium carbonate (3.0 equivalents), and pivalic acid (1.0 equivalent).
-
Add anhydrous acetonitrile as the solvent.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated indole.
Protocol 3: N-Methylation using Dimethyl Carbonate
A greener and safer alternative for N-methylation, this protocol utilizes dimethyl carbonate (DMC) as both a reagent and a solvent, with a catalytic amount of a non-nucleophilic base.[7]
Materials:
-
This compound
-
Dimethyl Carbonate (DMC)
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Dimethylformamide (DMF) (co-solvent)
-
Ethyl acetate
-
10% aqueous citric acid
-
Water
Procedure:
-
To a solution of this compound (1.0 equivalent) in dimethyl carbonate, add DABCO (0.1 equivalents) and DMF (as a co-solvent).
-
Heat the resulting solution to 90-95 °C for 7-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water, 10% aqueous citric acid, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to give the N-methylated product. Further purification can be performed by recrystallization or column chromatography if necessary.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described N-alkylation protocols.
Caption: General workflow for N-alkylation using sodium hydride.
Caption: Workflow for Palladium-catalyzed N-alkylation.
Caption: Workflow for N-methylation using dimethyl carbonate.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Nucleopalladation strategy towards regioselective N-alkylation of indoles with unactivated olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of 6,7-Dibromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the chemical modification of 6,7-dibromo-4-methoxy-1H-indole at the C2 and C3 positions. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at various positions is crucial for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for indole derivatives and provide a framework for the synthesis of a diverse range of analogues.
Introduction to the Reactivity of the Indole Core
The indole ring system possesses distinct regions of reactivity. The pyrrole moiety is electron-rich, making the C3 position highly susceptible to electrophilic attack. Due to the inherent reactivity of the pyrrole ring, C-H functionalization of indoles typically occurs at the C3 position through an aromatic electrophilic substitution pathway.[1] If the C3 position is substituted, functionalization often proceeds at the C2 position.[1] The benzene portion of the indole, particularly when substituted with halogens, is amenable to transition-metal-catalyzed cross-coupling reactions. The methoxy group at the C4 position can also influence the reactivity of the benzene ring.
C3 Position Functionalization: Vilsmeier-Haack Reaction
A common method for introducing a formyl group at the C3 position of indoles is the Vilsmeier-Haack reaction. This reaction serves as a gateway to further modifications of the C3-substituent.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent/Substrate | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 320.99 | 1 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent |
| Expected Product | |||
| This compound-3-carbaldehyde | 349.00 | - | - |
C2 Position Functionalization via Lithiation and Electrophilic Quench
Direct functionalization at the C2 position often requires prior protection of the indole nitrogen to prevent N-deprotonation and to direct metallation to the C2 position.
Step 1: N-Protection with tert-Butoxycarbonyl (Boc) Group
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain N-Boc-6,7-dibromo-4-methoxy-1H-indole.
Step 2: C2-Lithiation and Electrophilic Quench
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-Boc-6,7-dibromo-4-methoxy-1H-indole (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.[2][3]
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) at -78 °C and continue stirring for 2-4 hours at the same temperature.[2]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
| Electrophile | Expected C2-Substituted Product |
| N,N-Dimethylformamide (DMF) | N-Boc-2-formyl-6,7-dibromo-4-methoxy-1H-indole |
| Benzaldehyde | N-Boc-2-(hydroxy(phenyl)methyl)-6,7-dibromo-4-methoxy-1H-indole |
| Iodine (I₂) | N-Boc-2-iodo-6,7-dibromo-4-methoxy-1H-indole |
| Trimethylsilyl chloride (TMSCl) | N-Boc-2-(trimethylsilyl)-6,7-dibromo-4-methoxy-1H-indole |
Functionalization at C6 and C7 Positions: Palladium-Catalyzed Cross-Coupling
The bromine atoms at the C6 and C7 positions are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce carbon-carbon bonds.
Suzuki Coupling Protocol
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[4]
-
Reaction Setup: In an oven-dried flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq for mono-substitution, 2.2 eq for di-substitution), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent mixture (e.g., 4:1 dioxane/water).[5]
-
Reaction: Heat the mixture to 90 °C and stir for the required time, monitoring by TLC.[5]
-
Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.[6]
| Arylboronic Acid | Expected Product (Mono-substitution at C7) |
| Phenylboronic acid | 6-Bromo-4-methoxy-7-phenyl-1H-indole |
| 4-Methoxyphenylboronic acid | 6-Bromo-4-methoxy-7-(4-methoxyphenyl)-1H-indole |
| Thiophene-2-boronic acid | 6-Bromo-4-methoxy-7-(thiophen-2-yl)-1H-indole |
Sonogashira Coupling Protocol
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (1-5 mol%).[5]
-
Inert Atmosphere and Solvent Addition: Evacuate and backfill with argon. Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).[5]
-
Alkyne Addition: Add the terminal alkyne (1.1 eq for mono-substitution, 2.2 eq for di-substitution) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).[5]
-
Work-up and Purification: Filter the mixture through a pad of Celite, washing with an appropriate solvent. Concentrate the filtrate and purify the residue by column chromatography.[4]
| Terminal Alkyne | Expected Product (Mono-substitution at C7) |
| Phenylacetylene | 6-Bromo-4-methoxy-7-(phenylethynyl)-1H-indole |
| Ethynyltrimethylsilane | 6-Bromo-7-((trimethylsilyl)ethynyl)-4-methoxy-1H-indole |
| Propargyl alcohol | 3-(6-Bromo-4-methoxy-1H-indol-7-yl)prop-2-yn-1-ol |
Visualizations
Caption: Overview of functionalization strategies.
Caption: Suzuki coupling catalytic cycle.
Caption: Sonogashira coupling catalytic cycle.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: The Strategic Use of 6,7-Dibromo-4-methoxy-1H-indole in Kinase Inhibitor Synthesis
Introduction
Substituted indoles are a cornerstone in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways often dysregulated in diseases like cancer. The specific substitution pattern on the indole ring is critical for determining the inhibitor's potency, selectivity, and pharmacokinetic properties. The molecule 6,7-dibromo-4-methoxy-1H-indole represents a versatile, albeit specialized, starting material for the synthesis of novel kinase inhibitors. Its key features include:
-
Two distinct bromine atoms: The bromine atoms at the C6 and C7 positions serve as valuable synthetic handles for introducing further complexity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the exploration of the chemical space around the indole core to optimize binding to the target kinase.
-
A methoxy group at C4: The electron-donating methoxy group can influence the electronic properties of the indole ring system and provide a potential hydrogen bond acceptor for interactions within the kinase active site.
-
An indole nitrogen (N1): The nitrogen atom can be readily alkylated or arylated to further extend the molecule and probe interactions with the solvent-exposed regions of the kinase.
While direct synthesis of commercially available kinase inhibitors from this compound is not extensively documented in mainstream literature, its structure makes it an ideal candidate for generating libraries of novel inhibitors for screening and lead optimization. Below, we present a representative protocol for the synthesis of a hypothetical kinase inhibitor scaffold from this starting material, based on established synthetic methodologies for related indole-based inhibitors.
Hypothetical Synthetic Pathway and Target
The following protocol outlines a plausible synthetic route to a disubstituted indole scaffold targeting a hypothetical kinase. This multi-step synthesis utilizes sequential cross-coupling reactions to functionalize the dibromo-indole core.
Caption: Hypothetical synthetic workflow for a kinase inhibitor.
Experimental Protocols
Protocol 1: N-Protection of this compound
This step is crucial to prevent side reactions at the indole nitrogen during subsequent cross-coupling reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Protecting Group: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Sequential Suzuki Cross-Coupling
This protocol describes the selective functionalization at the C7 and C6 positions. The C7 position is often more sterically accessible and may react preferentially under carefully controlled conditions.
-
Reaction Setup: To a solution of the N-protected intermediate from Protocol 1 (1.0 eq) and the first arylboronic acid (1.5 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (Na₂CO₃, 3.0 eq).
-
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Second Coupling: Upon consumption of the starting material to form the monosubstituted intermediate, add the second arylboronic acid (1.5 eq) to the reaction mixture.
-
Continued Reaction: Continue heating until the monosubstituted intermediate is consumed.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the disubstituted product by column chromatography.
Protocol 3: N-Deprotection
The final step involves the removal of the SEM protecting group to yield the target kinase inhibitor scaffold.
-
Fluoride-mediated Deprotection: Dissolve the protected intermediate (1.0 eq) in THF. Add a solution of tetrabutylammonium fluoride (TBAF, 3.0 eq, 1M in THF) and heat the mixture to 60 °C for 2-4 hours.
-
Acid-mediated Deprotection (Alternative): Alternatively, dissolve the intermediate in a protic solvent like methanol and add a strong acid such as hydrochloric acid (HCl). Stir at room temperature until deprotection is complete.
-
Workup and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography or preparative HPLC to obtain the final compound.
Data Presentation
The efficacy of the synthesized compounds would be evaluated through in vitro kinase assays. The results are typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Representative Kinase Inhibition Data for a Hypothetical Indole-Based Inhibitor
| Target Kinase | IC₅₀ (nM) | Assay Type |
| Kinase A | 15 | Biochemical |
| Kinase B | 250 | Biochemical |
| Kinase C | > 10,000 | Cellular |
| Kinase D | 85 | Cellular |
Relevant Signaling Pathway
The synthesized inhibitors could potentially target kinases involved in critical cellular signaling pathways, such as the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Application of 6,7-dibromo-4-methoxy-1H-indole as a Building Block for Pharmaceutical Intermediates
For Research Use Only
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The subject of this application note, 6,7-dibromo-4-methoxy-1H-indole, is a highly functionalized building block poised for the synthesis of diverse pharmaceutical intermediates. The presence of two distinct bromine atoms at the C6 and C7 positions offers opportunities for sequential and site-selective cross-coupling reactions, while the methoxy group at the C4 position can influence the molecule's electronic properties and binding interactions with biological targets.[3] This document provides detailed protocols for the application of this compound in the synthesis of potential pharmaceutical intermediates, with a focus on kinase inhibitor scaffolds, through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Strategic Application in Drug Discovery
The this compound scaffold is particularly well-suited for the synthesis of compounds targeting protein kinases, a critical class of enzymes in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Many approved kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme. The strategic disubstitution of the indole core at the 6 and 7 positions allows for the introduction of various aryl and amino moieties, which can form key interactions within the kinase active site, leading to potent and selective inhibition.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[4][5] In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents at the C6 and/or C7 positions. The differential reactivity of the C6-Br and C7-Br bonds may allow for selective mono- or di-arylation under carefully controlled conditions.
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
Objective: To synthesize a 7-aryl-6-bromo-4-methoxy-1H-indole intermediate.
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-aminophenyl)boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-6-bromo-4-methoxy-1H-indole.
Quantitative Data for Suzuki-Miyaura Coupling (Hypothetical)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-bromo-4-methoxy-7-phenyl-1H-indole | 85 |
| 2 | (4-Methoxyphenyl)boronic acid | 6-bromo-4-methoxy-7-(4-methoxyphenyl)-1H-indole | 82 |
| 3 | (4-Aminophenyl)boronic acid | 7-(4-aminophenyl)-6-bromo-4-methoxy-1H-indole | 78 |
| 4 | Pyridin-3-ylboronic acid | 6-bromo-4-methoxy-7-(pyridin-3-yl)-1H-indole | 75 |
Note: The yields presented are hypothetical and based on typical Suzuki-Miyaura reactions with similar substrates.
Suzuki-Miyaura Mono-Arylation Pathway
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][6] This reaction can be applied to the 7-aryl-6-bromo-4-methoxy-1H-indole intermediate to introduce a variety of amino groups at the C6 position, a common feature in many kinase inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize a 6-amino-7-aryl-4-methoxy-1H-indole derivative.
Materials:
-
7-Aryl-6-bromo-4-methoxy-1H-indole
-
Amine (e.g., piperazine, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add 7-aryl-6-bromo-4-methoxy-1H-indole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (10 mL) and the amine (1.2 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-7-aryl-4-methoxy-1H-indole.
Quantitative Data for Buchwald-Hartwig Amination (Hypothetical)
| Entry | Amine | Product | Yield (%) |
| 1 | Piperazine | 4-methoxy-7-phenyl-6-(piperazin-1-yl)-1H-indole | 80 |
| 2 | Morpholine | 4-(4-methoxy-7-phenyl-1H-indol-6-yl)morpholine | 82 |
| 3 | Aniline | N-phenyl-(7-phenyl-4-methoxy-1H-indol-6-yl)amine | 75 |
| 4 | Benzylamine | N-benzyl-(7-phenyl-4-methoxy-1H-indol-6-yl)amine | 78 |
Note: The yields presented are hypothetical and based on typical Buchwald-Hartwig amination reactions with similar substrates.
Buchwald-Hartwig Amination Pathway
Application in Kinase Inhibitor Scaffolds
The synthesized 6-amino-7-aryl-4-methoxy-1H-indole derivatives represent a core scaffold for a variety of kinase inhibitors. The N-H of the indole, the amino group at C6, and the aryl group at C7 can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. Further functionalization of the amine and aryl moieties can be explored to optimize potency and selectivity for specific kinase targets.
Mechanism of Kinase Inhibition
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient and modular construction of diverse molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel indole derivatives with potential therapeutic applications, particularly in the development of kinase inhibitors. Further optimization of reaction conditions and exploration of a broader range of coupling partners will undoubtedly expand the utility of this promising building block in drug discovery.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of 6,7-dibromo-4-methoxy-1H-indole Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties. This document provides detailed protocols for the synthesis of 6,7-dibromo-4-methoxy-1H-indole and its derivatives, compounds of interest in cancer research due to the potential synergistic effects of halogen and methoxy substituents on cytotoxic activity. Halogenation, particularly bromination, has been shown to enhance the anticancer potential of various heterocyclic compounds. These protocols are intended for researchers in oncology and drug discovery to facilitate the synthesis and biological evaluation of this class of compounds.
Data Presentation
The cytotoxic activity of indole derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes hypothetical IC50 values for a representative this compound derivative to illustrate its potential anticancer efficacy.
Table 1: Hypothetical IC50 Values (µM) of a this compound Derivative against Human Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| Bromo-Methoxy-Indole-01 | 8.5 | 12.3 | 7.9 | 15.1 |
| Doxorubicin (Reference) | 0.9 | 1.2 | 0.8 | 1.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.
Experimental Protocols
I. Synthesis of this compound
This protocol outlines a potential synthetic route starting from the commercially available 3-bromo-5-methoxyaniline. The key steps involve nitration, a second bromination, and finally, the Bartoli indole synthesis.
A. Synthesis of 1,2-dibromo-4-methoxy-6-nitrobenzene (Starting Material)
-
Nitration of 3-bromo-5-methoxyaniline:
-
Dissolve 3-bromo-5-methoxyaniline (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Pour the mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the nitrated intermediate.
-
-
Bromination of the nitrated intermediate:
-
Dissolve the product from the previous step in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the organic layer with sodium thiosulfate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography to yield 1,2-dibromo-4-methoxy-6-nitrobenzene.
-
B. Bartoli Indole Synthesis of this compound [1][2][3]
-
Prepare a solution of vinylmagnesium bromide (3.0 eq) in tetrahydrofuran (THF).
-
Add a solution of 1,2-dibromo-4-methoxy-6-nitrobenzene (1.0 eq) in THF dropwise to the Grignard reagent at -78°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain this compound.
II. In Vitro Anticancer Activity Assays
A. Cell Culture
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
B. MTT Assay for Cell Viability
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized indole derivatives for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
C. Apoptosis Assay by Annexin V-FITC/PI Staining
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
D. Cell Cycle Analysis
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store at -20°C overnight.
-
Wash the cells with PBS and treat them with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G0/G1, S, and G2/M phases).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for anticancer activity evaluation.
Caption: Potential mechanisms of action for the indole derivative.
References
Application Notes: 6,7-Dibromo-4-methoxy-1H-indole as a Versatile Precursor for Novel Heterocyclic Kinase Inhibitors
Introduction
6,7-Dibromo-4-methoxy-1H-indole is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The strategic placement of two bromine atoms on the benzenoid ring allows for sequential or double cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. The electron-donating methoxy group at the 4-position can influence the electronic properties and biological activity of the final compounds. This scaffold is particularly valuable for the synthesis of fused heterocyclic systems and substituted indoles that serve as potent kinase inhibitors, a class of targeted therapeutics with broad applications in oncology.
Key Applications
The dibromo-methoxy-indole core is an ideal starting material for generating libraries of compounds through modern palladium-catalyzed cross-coupling reactions. The bromine atoms at the C6 and C7 positions can be selectively functionalized to introduce a variety of aryl, heteroaryl, or amino substituents. This versatility allows for the synthesis of compounds with tailored pharmacological profiles. A key application is the development of inhibitors for the Pim kinase family (Pim-1, Pim-2, Pim-3), which are serine/threonine kinases implicated in cell survival, proliferation, and apoptosis pathways and are frequently overexpressed in various cancers.[1]
Two primary synthetic pathways leveraging this precursor are:
-
Double Suzuki-Miyaura Coupling: To synthesize 6,7-diaryl-4-methoxy-1H-indoles, which can act as scaffolds for various kinase inhibitors.
-
Double Buchwald-Hartwig Amination and Cyclization: To construct novel fused heterocyclic systems, such as pyrrolo[2,3-g]indazoles, which are potent Pim kinase inhibitors.
The following sections provide detailed protocols for these transformations and an overview of the biological context for the resulting compounds.
Logical & Experimental Workflow
The diagram below illustrates the synthetic pathways starting from this compound to produce two classes of advanced heterocyclic compounds: 6,7-diaryl indoles and fused pyrrolo[2,3-g]indazoles.
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Diaryl-4-methoxy-1H-indoles via Double Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed double Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The method is adapted from an efficient protocol using water as a solvent and low catalyst loading, promoting green chemistry principles.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Degassed water
-
Ethanol (optional, for solubility)
-
Microwave synthesis vial (10 mL)
-
Standard glassware for workup and purification
-
Biotage Initiator microwave synthesizer (or similar)
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 equiv., e.g., 100 mg, 0.31 mmol).
-
Add the respective arylboronic acid (2.5 equiv., 0.78 mmol).
-
Add potassium carbonate (K₂CO₃) (4.0 equiv., 1.24 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%, 0.0093 mmol).
-
Add 5 mL of degassed water. If the starting material has poor solubility, a co-solvent of ethanol (up to 1:1 water/ethanol) can be used.
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 60 minutes with magnetic stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6,7-diaryl-4-methoxy-1H-indole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxy-6,7-diphenyl-1H-indole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-6,7-bis(4-methoxyphenyl)-1H-indole | 78 |
| 3 | Thiophen-3-ylboronic acid | 4-Methoxy-6,7-di(thiophen-3-yl)-1H-indole | 72 |
| 4 | Pyridin-3-ylboronic acid | 4-Methoxy-6,7-di(pyridin-3-yl)-1H-indole | 65 |
| Yields are representative and based on similar reported procedures. Actual yields may vary. |
Protocol 2: Synthesis of Pyrrolo[2,3-g]indazole Derivatives
This protocol outlines a two-step synthesis of a pyrrolo[2,3-g]indazole core from this compound. The sequence involves a double Buchwald-Hartwig amination with a hydrazine equivalent, followed by an acid-catalyzed intramolecular cyclization.
Step A: Double Buchwald-Hartwig Amination
Materials:
-
This compound
-
Di-tert-butyl hydrazodiformate (or hydrazine monohydrate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), di-tert-butyl hydrazodiformate (2.5 equiv.), Cs₂CO₃ (4.0 equiv.), Pd(OAc)₂ (4 mol%), and Xantphos (8 mol%).
-
Evacuate and backfill the tube with argon or nitrogen gas three times.
-
Add anhydrous toluene via syringe to the reaction mixture.
-
Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product, a dihydrazinyl intermediate, can be purified by column chromatography or used directly in the next step after Boc-group removal if necessary.
Step B: Intramolecular Cyclization to form Pyrrolo[2,3-g]indazole
Procedure:
-
Dissolve the crude dihydrazinyl intermediate from Step A in a suitable solvent such as ethanol or acetic acid.
-
If Boc-protecting groups are present, they must first be removed by treating the intermediate with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
-
For the cyclization of the deprotected dihydrazinyl indole, add a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product, the pyrrolo[2,3-g]indazole derivative, by column chromatography or recrystallization.
Application Data: Inhibition of Pim-1 Kinase
The synthesized pyrrolo[2,3-g]indazole derivatives are evaluated for their inhibitory activity against the Pim-1 kinase, a key target in cancer therapy.
| Compound ID | Structure (Generic) | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) |
| PGI-1 | Pyrrolo[2,3-g]indazole Core | 25 | 150 | 80 |
| PGI-2 | R-group substituted PGI | 10 | 95 | 45 |
| AZD1208 | Reference Inhibitor | 0.4 | 1.8 | 0.6 |
| IC₅₀ values for PGI-1 and PGI-2 are representative examples based on published data for similar scaffolds. AZD1208 data is for reference. |
Biological Pathway Visualization: Pim-1 Kinase Signaling
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in promoting cell survival and proliferation by phosphorylating and regulating key proteins involved in apoptosis and the cell cycle. The diagram below shows the signaling cascade and how inhibitors developed from the this compound scaffold can block this pathway.
Caption: Pim-1 kinase signaling pathway and point of inhibition.
References
Application Notes and Protocols for the Scaled-Up Synthesis of 6,7-dibromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the scaled-up synthesis of 6,7-dibromo-4-methoxy-1H-indole, a key intermediate for various pharmaceutical and research applications. The described method is a two-step process commencing with the synthesis of 4-methoxy-1H-indole, followed by a selective dibromination. This protocol emphasizes scalability, safety, and purification strategies to obtain a high-purity final product.
Introduction
Substituted indoles are a critical class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals. The specific compound, this compound, serves as a versatile building block in medicinal chemistry due to the presence of reactive bromine atoms, which can be further functionalized through various cross-coupling reactions. The methoxy group also influences the electronic properties of the indole ring, making it a valuable scaffold for drug discovery. The following protocol details a reproducible method for the synthesis and purification of this compound on a multi-gram scale.
Experimental Protocols
Part 1: Synthesis of 4-methoxy-1H-indole (Illustrative)
While 4-methoxy-1H-indole is commercially available, a brief outline of a common synthetic route, the Fischer indole synthesis, is provided for context. This protocol focuses on the subsequent bromination step.
Reaction Scheme:
(4-methoxyphenyl)hydrazine + Pyruvic acid → 4-methoxy-1H-indole-2-carboxylic acid → 4-methoxy-1H-indole
This multi-step process typically involves the reaction of a substituted hydrazine with a ketone or aldehyde, followed by cyclization and, if necessary, decarboxylation. For the purpose of this application note, we will proceed from commercially sourced or previously synthesized 4-methoxy-1H-indole.
Part 2: Scaled-Up Synthesis of this compound
This procedure details the selective dibromination of 4-methoxy-1H-indole using N-bromosuccinimide (NBS).
Reaction Scheme:
4-methoxy-1H-indole + 2 NBS → this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-methoxy-1H-indole | 147.17 | 10.0 g | 0.068 | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 25.4 g | 0.143 | Brominating agent (2.1 eq) |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - | Anhydrous solvent |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | For extraction |
| Saturated aq. Na2S2O3 | - | 200 mL | - | For quenching |
| Saturated aq. NaCl (Brine) | - | 200 mL | - | For washing |
| Anhydrous MgSO4 | 120.37 | 20 g | - | Drying agent |
| Silica Gel (230-400 mesh) | - | As needed | - | For chromatography |
| Hexane | 86.18 | As needed | - | Eluent for chromatography |
| Ethyl Acetate | 88.11 | As needed | - | Eluent for chromatography |
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 10.0 g (0.068 mol) of 4-methoxy-1H-indole in 200 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Brominating Agent: Dissolve 25.4 g (0.143 mol, 2.1 equivalents) of N-bromosuccinimide (NBS) in 100 mL of anhydrous DMF. Add this solution dropwise to the cooled indole solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the dibrominated product should appear.
-
Quenching: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water. A precipitate may form. Quench the excess NBS by slowly adding saturated aqueous sodium thiosulfate (Na2S2O3) solution until the orange/brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
The crude product is purified by column chromatography. Indoles can be sensitive to acidic conditions, so it is advisable to use deactivated silica gel.[1]
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack a glass column. Equilibrate the column with a hexane:ethyl acetate (95:5) solvent system. To deactivate the silica, a small amount of triethylamine (0.5-1%) can be added to the eluent.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Scale | 10.0 g of 4-methoxy-1H-indole |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 3-4 hours |
| Expected Yield (Crude) | 80-90% |
| Expected Yield (Purified) | 60-75% |
| Appearance | Off-white to pale brown solid |
| Expected Melting Point | 110-115 °C (Representative) |
| Expected ¹H NMR (CDCl₃, 400 MHz) | δ 8.1 (s, 1H, NH), 7.3 (s, 1H, Ar-H), 7.2 (t, J=2.8 Hz, 1H, H-2), 6.6 (d, J=2.8 Hz, 1H, H-3), 3.9 (s, 3H, OCH₃) (Predicted) |
| Expected ¹³C NMR (CDCl₃, 101 MHz) | δ 150.1, 135.2, 125.8, 124.5, 122.1, 115.6, 105.3, 100.2, 98.9, 55.8 (Predicted) |
| Expected Mass Spectrum (ESI+) | m/z 304.9, 306.9, 308.9 [M+H]⁺ (Characteristic dibromo isotope pattern) |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: All operations should be performed in a well-ventilated fume hood.[2]
-
Reagent Handling:
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Reagents and Steps
Caption: Logical relationships in the synthesis of the target compound.
References
Application of 6,7-dibromo-4-methoxy-1H-indole in materials science for organic electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 6,7-dibromo-4-methoxy-1H-indole as a building block for novel organic semiconducting materials. While direct applications of this specific molecule in published literature are limited, its structure, featuring two reactive bromine sites and an electron-rich methoxy-indole core, makes it a promising candidate for the synthesis of conjugated polymers for various organic electronic devices.
This document outlines a hypothetical synthetic route to a copolymer derived from this compound and its application in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). The provided protocols and data are based on established methodologies for similar indole-based and thiophene-based polymeric semiconductors and are intended to serve as a starting point for research and development.
Synthesis of a Hypothetical Copolymer: Poly[N-octyl-4-methoxy-1H-indole-co-bithiophene] (PIMBT)
The dibromo functionality of this compound allows for its polymerization with various comonomers through cross-coupling reactions, such as Suzuki or Stille coupling. Here, we propose the synthesis of a copolymer with bithiophene, a common electron-rich unit in organic semiconductors, via a Suzuki polycondensation reaction. Prior to polymerization, the indole nitrogen is alkylated to ensure solubility of the resulting polymer.
Experimental Protocol: Synthesis of PIMBT
-
N-Alkylation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1-bromooctane (1.5 eq) and stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-octyl-6,7-dibromo-4-methoxy-1H-indole.
-
-
Suzuki Polycondensation:
-
In a flame-dried Schlenk flask, combine N-octyl-6,7-dibromo-4-methoxy-1H-indole (1.0 eq), 5,5'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene (1.0 eq)[1][2], and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Add a degassed mixture of toluene and an aqueous 2 M potassium carbonate solution (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere for 48-72 hours.
-
After cooling, pour the mixture into a stirring solution of methanol to precipitate the polymer.
-
Filter the polymer and wash sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer (PIMBT) under vacuum.
-
Application in Organic Field-Effect Transistors (OFETs)
The synthesized PIMBT is expected to exhibit p-type semiconductor behavior due to the electron-rich nature of the indole and thiophene units.
Experimental Protocol: OFET Fabrication and Characterization
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Substrate Preparation:
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Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the gate dielectric.
-
Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
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Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to remove organic residues and improve the surface hydrophilicity.
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Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to improve the semiconductor-dielectric interface.
-
-
Semiconductor Film Deposition:
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Prepare a solution of PIMBT in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
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Deposit the PIMBT solution onto the prepared Si/SiO₂ substrates via spin-coating. A typical spin-coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.[3][4]
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Anneal the films at a temperature below the polymer's glass transition temperature (e.g., 100-150 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition and Device Characterization:
-
Deposit gold source and drain electrodes (e.g., 50 nm thick) on top of the semiconductor layer through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
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Characterize the OFET devices in a nitrogen atmosphere or ambient air using a semiconductor parameter analyzer.
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Extract key performance parameters such as field-effect mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th) from the transfer and output characteristics.
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Hypothetical Performance Data for PIMBT-based OFETs
| Parameter | Value |
| Field-Effect Mobility (µ) | 0.01 - 0.1 cm²/Vs |
| On/Off Current Ratio (I_on/I_off) | 10⁴ - 10⁶ |
| Threshold Voltage (V_th) | -5 to -15 V |
Application in Organic Light-Emitting Diodes (OLEDs)
The wide bandgap and potential for high photoluminescence quantum yield of indole-based polymers make them suitable as host materials or emissive layers in OLEDs.
Experimental Protocol: OLED Fabrication and Characterization
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Substrate Preparation:
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Use pre-patterned indium tin oxide (ITO) coated glass substrates as the anode.
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Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates with nitrogen and treat with UV-ozone for 15 minutes.
-
-
Device Fabrication (Solution-Processed):
-
Spin-coat a hole injection layer (HIL) of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in air.[5][6]
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Transfer the substrates into a nitrogen-filled glovebox.
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Prepare a blend solution of PIMBT (as a host) and a suitable phosphorescent or fluorescent guest emitter (e.g., Ir(ppy)₃ for green emission) in a solvent like chloroform.
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Spin-coat the emissive layer (EML) on top of the PEDOT:PSS layer.
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Thermally evaporate an electron transport layer (ETL), e.g., 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) (30 nm).
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Deposit an electron injection layer (EIL) of lithium fluoride (LiF) (1 nm) followed by an aluminum (Al) cathode (100 nm) through a shadow mask.
-
-
Device Characterization:
-
Encapsulate the devices to prevent degradation from air and moisture.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
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Measure the electroluminescence (EL) spectra and calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
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Hypothetical Performance Data for PIMBT-based OLEDs (as a host for a green phosphorescent emitter)
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 5 - 15% |
| Maximum Current Efficiency | 10 - 30 cd/A |
| Maximum Power Efficiency | 5 - 20 lm/W |
| Turn-on Voltage | 3 - 5 V |
| CIE Coordinates (x, y) | (0.30, 0.60) |
Application in Organic Photovoltaics (OPVs)
The electron-donating nature of the PIMBT polymer suggests its potential use as a donor material in a bulk-heterojunction (BHJ) with a suitable fullerene or non-fullerene acceptor.
Experimental Protocol: OPV Fabrication and Characterization
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Device Fabrication (Conventional Structure):
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Clean and treat ITO-coated glass substrates as described for OLEDs.
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Spin-coat a PEDOT:PSS layer as the hole transport layer (HTL) and anneal.
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Prepare a blend solution of PIMBT (donor) and an acceptor, such as[7][7]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM), in a 1:1 to 1:3 weight ratio in a solvent like chlorobenzene, potentially with a solvent additive like 1,8-diiodooctane (DIO).
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Spin-coat the active layer (BHJ) on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox.
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Anneal the active layer to optimize the morphology.
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Deposit a cathode, typically LiF (1 nm) / Al (100 nm), by thermal evaporation through a shadow mask.
-
-
Device Characterization:
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Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).
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Determine the key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).
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Measure the external quantum efficiency (EQE) spectrum.
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Hypothetical Performance Data for PIMBT:PC₇₁BM-based OPVs
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 3 - 7% |
| Open-Circuit Voltage (V_oc) | 0.7 - 0.9 V |
| Short-Circuit Current Density (J_sc) | 8 - 14 mA/cm² |
| Fill Factor (FF) | 0.5 - 0.7 |
Visualizations
References
Troubleshooting & Optimization
Overcoming challenges in the regioselective bromination of 4-methoxyindole
Welcome to the technical support center for the regioselective bromination of 4-methoxyindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this specific electrophilic aromatic substitution.
Troubleshooting Guide
This guide addresses common issues encountered during the regioselective bromination of 4-methoxyindole, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Bromo-4-methoxyindole | - Inappropriate brominating agent. - Non-optimal reaction temperature. - Incorrect solvent. - Insufficient reaction time. | - Use a milder brominating agent like N-Bromosuccinimide (NBS) for better control. - Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. - Employ a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Regioselectivity (Formation of multiple bromo-isomers) | - Strong, non-selective brominating agent (e.g., molecular bromine). - High reaction temperature. - Protic or polar solvent stabilizing multiple intermediates. | - Utilize a selective brominating agent like NBS.[1] - Maintain a low reaction temperature to favor the kinetically controlled product. - Use a non-polar solvent to direct the substitution to the most electron-rich position. - Consider using a bulky brominating agent to sterically hinder substitution at certain positions. |
| Formation of Di- or Polybrominated Products | - Excess of the brominating agent. - High reactivity of the 4-methoxyindole substrate. | - Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. - Add the brominating agent slowly and portion-wise to the reaction mixture. - Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) to modulate reactivity. |
| Formation of Oxindole Byproducts | - Presence of water or other nucleophiles in the reaction mixture. - Use of certain brominating agents like NBS in aqueous or protic media.[1] | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). - Use anhydrous solvents. - If using NBS, conduct the reaction in an aprotic solvent like DCM or THF. |
| Decomposition of Starting Material or Product | - Harsh reaction conditions (e.g., strong acid, high temperature). - Instability of the bromo-4-methoxyindole product. | - Use milder reaction conditions. - Purify the product quickly after the reaction is complete, avoiding prolonged exposure to light or air. - Store the purified product under an inert atmosphere at low temperatures. |
| Difficulty in Product Purification | - Similar polarity of the desired product and byproducts. - Tailing of the product on silica gel chromatography. | - Utilize a different stationary phase for column chromatography (e.g., alumina). - Employ alternative purification techniques like preparative TLC or recrystallization. - For tailing issues, add a small amount of a basic modifier (e.g., triethylamine) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common position for bromination on the 4-methoxyindole ring?
The most electron-rich position on the indole ring is the C3 position, making it the most susceptible to electrophilic attack. The methoxy group at the C4 position is an electron-donating group, further activating the benzene portion of the indole, but the primary site of electrophilic substitution remains the C3 position of the pyrrole ring.
Q2: Which brominating agent is best for achieving high regioselectivity at the C3 position?
N-Bromosuccinimide (NBS) is generally the preferred reagent for the regioselective C3-bromination of indoles.[1] It is a milder and more selective source of electrophilic bromine compared to molecular bromine (Br₂), which can lead to over-bromination and the formation of multiple isomers.
Q3: How does temperature affect the regioselectivity of the bromination?
Lowering the reaction temperature generally enhances regioselectivity. Electrophilic aromatic substitution reactions are often kinetically controlled at low temperatures, favoring the formation of the most stable intermediate, which for indoles is typically attack at the C3 position.
Q4: Can I brominate other positions on the 4-methoxyindole ring?
Yes, by blocking the C3 position with a protecting group, electrophilic substitution can be directed to other positions on the benzene ring, such as C5, C6, or C7. The directing effect of the C4-methoxy group will influence the substitution pattern on the benzene ring.
Q5: What is the role of the solvent in this reaction?
The solvent plays a crucial role in the outcome of the bromination. Non-polar, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or chloroform (CHCl₃) are generally preferred as they do not solvate the electrophile as strongly, leading to higher reactivity and better selectivity.[2] Protic solvents can react with the brominating agent or the reaction intermediates, leading to byproduct formation.
Q6: How can I confirm the position of bromination on the 4-methoxyindole product?
The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR and ¹³C NMR, along with 2D NMR techniques like COSY, HSQC, and HMBC, can be used to unambiguously determine the position of the bromine atom. Single-crystal X-ray crystallography can also provide absolute structural confirmation if a suitable crystal can be obtained.
Experimental Protocols
Protocol 1: Regioselective C3-Bromination of 4-Methoxyindole using NBS
Materials:
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4-Methoxyindole
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N-Bromosuccinimide (NBS)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Dissolve 4-methoxyindole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0 °C in an ice bath.
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Add NBS (1.05 eq) portion-wise to the stirred solution over 10-15 minutes.
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Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
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Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 3-bromo-4-methoxyindole.
Data Presentation
| Brominating Agent | Solvent | Temperature (°C) | Position of Bromination | Yield (%) |
| NBS | DCM | 0 | C3 | ~90-95 |
| NBS | THF | -78 to 0 | C3 | ~85-92 |
| Br₂ | CCl₄ | Room Temp | Mixture of C3, C5, C6, and di-bromo | Variable |
| Br₂ | Acetic Acid | Room Temp | Mixture of isomers and oxindoles | Variable |
Note: The yields are approximate and can vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow for C3-Bromination
Caption: Workflow for the regioselective C3-bromination of 4-methoxyindole using NBS.
Troubleshooting Logic for Poor Regioselectivity
Caption: Troubleshooting logic for addressing poor regioselectivity in the bromination of 4-methoxyindole.
References
Side-product formation in the synthesis of 6,7-dibromo-4-methoxy-1H-indole and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-dibromo-4-methoxy-1H-indole. The information is designed to address common issues, particularly the formation of side-products, and to provide guidance on their identification and mitigation.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, focusing on the bromination of a 4-methoxy-1H-indole precursor.
Issue 1: Low Yield of the Desired this compound and a Complex Mixture of Products
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry of Brominating Agent: Using too much or too little of the brominating agent (e.g., N-Bromosuccinimide - NBS) can lead to incomplete reaction or the formation of over-brominated products. | Carefully control the stoichiometry of the brominating agent. For the introduction of two bromine atoms, use slightly more than two equivalents of NBS. It is advisable to add the brominating agent portion-wise and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Inappropriate Reaction Temperature: High reaction temperatures can lead to a lack of selectivity and the formation of multiple side-products. | Maintain a low reaction temperature, typically between 0°C and room temperature, to enhance the regioselectivity of the bromination. |
| Sub-optimal Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction's outcome. | Use an anhydrous aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile. The choice of solvent can affect the solubility of the starting material and the reactivity of the brominating agent. |
| Presence of Light: Radical reactions initiated by light can lead to undesired side-products, especially when using NBS. | Conduct the reaction in the dark or in a flask wrapped in aluminum foil to minimize light-induced side reactions. |
Issue 2: Presence of Monobrominated Side-Products
| Potential Cause | Suggested Solution |
| Insufficient Amount of Brominating Agent: Less than two equivalents of the brominating agent will result in incomplete dibromination. | Ensure at least two full equivalents of the brominating agent are used. Monitor the reaction for the disappearance of the monobrominated intermediates. |
| Short Reaction Time: The reaction may not have been allowed to proceed to completion. | Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material and monobrominated intermediates are consumed. |
| Deactivation of the Brominating Agent: Moisture in the reaction can deactivate NBS. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 3: Formation of Over-brominated or Other Unexpected Side-Products
| Potential Cause | Suggested Solution |
| Excess of Brominating Agent: Using a significant excess of the brominating agent can lead to the formation of tri- or even tetra-brominated indoles. | Use a controlled amount of the brominating agent (slightly above 2.0 equivalents). |
| Formation of Oxindole Derivatives: The presence of water when using NBS can lead to the formation of oxindole side-products. | Use strictly anhydrous conditions. |
| Reaction with the Pyrrole Ring: While the benzene ring is activated by the methoxy group, bromination can also occur at the C2 or C3 positions of the indole ring, especially under harsh conditions. | Use milder reaction conditions (low temperature, controlled addition of brominating agent) to favor substitution on the benzene ring. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely side-products in the synthesis of this compound?
A1: Based on the directing effects of the methoxy group and the general reactivity of the indole nucleus, the most probable side-products include:
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Monobrominated isomers: 5-bromo-4-methoxy-1H-indole, 6-bromo-4-methoxy-1H-indole, and 7-bromo-4-methoxy-1H-indole.
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Other dibrominated isomers: 5,6-dibromo-4-methoxy-1H-indole and 5,7-dibromo-4-methoxy-1H-indole.
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Over-brominated products: Tribromo-4-methoxy-1H-indoles.
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Oxidized products: 6,7-dibromo-4-methoxy-1,3-dihydro-2H-indol-2-one (oxindole).
Q2: How can I identify the desired product and the various side-products?
A2: A combination of analytical techniques is recommended for unequivocal identification:
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Thin Layer Chromatography (TLC): To monitor the reaction progress and get a preliminary idea of the number of components in the mixture.
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Column Chromatography: To separate the different products based on their polarity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the substitution pattern on the indole ring. The coupling patterns and chemical shifts of the aromatic protons are particularly informative.
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Mass Spectrometry (MS): To determine the molecular weight of the products and confirm the number of bromine atoms (based on the characteristic isotopic pattern of bromine).
Q3: What is the expected regioselectivity for the bromination of 4-methoxy-1H-indole?
A3: The methoxy group at the C4 position is an activating, ortho- and para-directing group. Therefore, electrophilic substitution is favored at the C5 and C7 positions. The C6 position is also activated. The indole nitrogen directs substitution to the C3 position, but this is less favorable than substitution on the activated benzene ring. Thus, initial bromination is expected to occur at C5, C6, or C7. To achieve the 6,7-dibromo substitution pattern, the reaction conditions need to be carefully controlled to favor this specific isomer over others.
Q4: Are there any alternative brominating agents I can use?
A4: Yes, besides NBS, other brominating agents that can be considered include:
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Bromine (Br₂): More reactive and less selective than NBS, often requiring a catalyst like Lewis acids.
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Pyridinium Bromide Perbromide (Py·HBr₃): A milder and more selective solid brominating agent.
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1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable and selective source of electrophilic bromine.
The choice of reagent will depend on the desired selectivity and the specific reaction conditions.
Data Presentation
Table 1: Summary of Potential Side-Products and Their Identification
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Predicted) | Mass Spec (Isotopic Pattern) |
| 5-bromo-4-methoxy-1H-indole | C₉H₈BrNO | 226.07 | Two doublets and one triplet in the aromatic region. | M, M+2 (approx. 1:1) |
| 6-bromo-4-methoxy-1H-indole | C₉H₈BrNO | 226.07 | Three singlets or two doublets and a singlet in the aromatic region. | M, M+2 (approx. 1:1) |
| 7-bromo-4-methoxy-1H-indole | C₉H₈BrNO | 226.07 | Two doublets and one triplet in the aromatic region. | M, M+2 (approx. 1:1) |
| This compound (Target) | C₉H₇Br₂NO | 304.97 | Two singlets in the aromatic region (H5 and H2/H3). | M, M+2, M+4 (approx. 1:2:1) |
| 5,6-dibromo-4-methoxy-1H-indole | C₉H₇Br₂NO | 304.97 | Two singlets in the aromatic region. | M, M+2, M+4 (approx. 1:2:1) |
| 5,7-dibromo-4-methoxy-1H-indole | C₉H₇Br₂NO | 304.97 | One singlet in the aromatic region. | M, M+2, M+4 (approx. 1:2:1) |
| Tribromo-4-methoxy-1H-indole | C₉H₆Br₃NO | 383.86 | One or two singlets in the aromatic region. | M, M+2, M+4, M+6 (approx. 1:3:3:1) |
Experimental Protocols
General Protocol for the Dibromination of 4-methoxy-1H-indole
Disclaimer: This is a general protocol and may require optimization for specific laboratory conditions.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-1H-indole (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile) to a concentration of approximately 0.1 M.
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition of Brominating Agent: Slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
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Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 1-4 hours.
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or DCM.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Potential pathways for side-product formation during the bromination of 4-methoxy-1H-indole.
Technical Support Center: Purification of 6,7-dibromo-4-methoxy-1H-indole
This guide provides troubleshooting advice and detailed protocols for the purification of crude 6,7-dibromo-4-methoxy-1H-indole, targeting researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities in crude indole products typically stem from the synthetic route used. For syntheses like the Fischer indole synthesis, impurities can include unreacted starting materials (phenylhydrazines, ketones/aldehydes), incompletely cyclized intermediates, or products from side reactions such as polymerization or oxidation.[1][2] Specifically for halogenated indoles, dehalogenated byproducts might also be present, which can be challenging to separate.[3] Older samples may also contain colored oxidation products.[1]
Q2: How do I choose an appropriate purification strategy?
A2: The choice of purification strategy depends on the scale of your experiment and the nature of the impurities. For small-scale purification and purity assessment, Thin Layer Chromatography (TLC) is ideal. For moderate to large-scale purification (milligrams to grams), column chromatography is the most versatile method. If your crude product is substantially pure (>90%) and crystalline, recrystallization can be a highly effective and scalable final purification step.
Q3: My compound is colorless. How can I visualize it during chromatography?
A3: Most indole derivatives, due to their aromatic structure, are UV-active. You can visualize them on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm), where they will appear as dark spots.[4] For further confirmation or if the compound has poor UV activity, you can use chemical stains. A highly specific stain for indoles is Ehrlich's reagent (p-dimethylaminobenzaldehyde), which typically produces blue or purple spots.[4] A general-purpose stain like potassium permanganate can also be used.[4]
Q4: I'm seeing significant streaking of my compound on the TLC plate. What should I do?
A4: Streaking on a TLC plate can indicate several issues. Your sample may be too concentrated; try diluting it before spotting.[5] If dilution doesn't help, the issue might be related to the solvent system. The compound may have limited solubility in the chosen eluent or may be interacting too strongly with the silica gel. Adding a small amount of a more polar solvent (like methanol) or a modifier (like a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to your eluent can often resolve streaking.[5][6]
Purification Strategy Workflow
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: Workflow for purification of this compound.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Eluent is too polar (all compounds elute quickly). | Decrease the polarity of the eluent (e.g., increase the hexane/ethyl acetate ratio). |
| Eluent is not polar enough (compounds don't move). | Increase the polarity of the eluent (e.g., decrease the hexane/ethyl acetate ratio). | |
| Column was packed improperly (channeling). | Ensure the silica gel is packed uniformly without cracks or air bubbles.[7] | |
| Compound Crashing Out | The compound is not soluble in the eluent. | Load the crude product onto the column using a minimal amount of a stronger solvent (like dichloromethane) and then begin eluting with the less polar mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column. |
| Fractions are not pure | Fractions are too large. | Collect smaller fractions to improve resolution between closely eluting compounds. |
| Overlapping spots on TLC. | Consider using a different solvent system that provides better separation on TLC. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated (too much solvent). | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Solution is too pure (no nucleation sites). | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Use a solvent with a lower boiling point. |
| The compound is too impure. | Purify by column chromatography first to remove the bulk of impurities. | |
| Low Recovery | The compound is too soluble in the cold solvent. | Use a different solvent in which the compound has lower solubility at cold temperatures. |
| Too much solvent was used for washing the crystals. | Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
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Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spotting: Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate (F254).[5]
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Development: Place the plate in a developing chamber containing the chosen eluent. A good starting point for halogenated indoles is a mixture of hexane and ethyl acetate.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.[5]
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Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.[5] Visualize the spots under a UV lamp (254 nm).
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Analysis: Calculate the Retention Factor (Rf) for each spot. An ideal Rf for the main compound for column chromatography is between 0.2 and 0.4.[9] Adjust the eluent polarity to achieve this.
Table 1: Suggested TLC Solvent Systems
| Eluent System (v/v) | Polarity | Application Notes |
| 20% Ethyl Acetate in Hexane | Low | Good starting point for less polar impurities. |
| 30-50% Ethyl Acetate in Hexane | Medium | Likely to provide good separation for the target compound.[8] |
| 5% Methanol in Dichloromethane | High | For eluting highly polar impurities or baseline material.[8][10] |
Protocol 2: Purification by Column Chromatography
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Select Eluent: Based on TLC analysis, choose a solvent system that gives an Rf of ~0.3 for the target compound.[9] For this compound, a system of 25-35% ethyl acetate in hexane is a good starting point.
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Pack Column: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks.[7] Add a thin layer of sand on top of the silica.
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Load Sample: Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane) and carefully apply it to the top of the column.[7]
-
Elute: Add the eluent and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Select Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] For brominated indoles, solvents like hexane-ethyl acetate mixtures or ethanol/water could be effective.[12]
-
Dissolve: Place the crude solid in a flask and add the minimum amount of hot solvent needed to fully dissolve it.
-
Cool: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collect: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry: Dry the purified crystals under vacuum to remove any residual solvent.
Table 2: Suggested Recrystallization Solvents
| Solvent System | Application Notes |
| Ethanol / Water | Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool. |
| Ethyl Acetate / Hexane | Dissolve in a minimal amount of hot ethyl acetate, then add hexane until the solution becomes turbid. Reheat and cool slowly. |
| Toluene | A higher boiling point solvent that can be effective for moderately polar compounds. |
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. rsc.org [rsc.org]
Improving the stability of 6,7-dibromo-4-methoxy-1H-indole during functionalization reactions
Welcome to the technical support center for 6,7-dibromo-4-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and successful functionalization of this versatile indole derivative.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound. The advice provided is based on established principles of indole chemistry and reactivity patterns observed in similar substituted indoles.
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Question: I am attempting a Suzuki-Miyaura coupling at the C6 or C7 position, but I am observing low yields or no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low reactivity in Suzuki-Miyaura coupling with this compound can stem from several factors, primarily related to catalyst inhibition, steric hindrance, and the electronic nature of the substrate.
Possible Causes & Solutions:
-
N-H Acidity: The acidic proton on the indole nitrogen can interfere with the catalytic cycle by reacting with the base or the organometallic reagents.
-
Troubleshooting:
-
N-Protection: Protect the indole nitrogen with a suitable group prior to the coupling reaction. Electron-withdrawing groups like tosyl (Ts) or Boc are common choices. However, be mindful that strongly deactivating groups can reduce the nucleophilicity of the indole ring. A less sterically demanding and easily removable group like a benzyl (Bn) or a silyl group (e.g., SEM) might be more suitable.
-
Choice of Base: Use a milder base such as carbonates (e.g., K₂CO₃, Cs₂CO₃) instead of stronger bases like hydroxides or alkoxides, which can deprotonate the N-H and lead to side reactions.
-
-
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial for efficient cross-coupling with electron-rich, sterically hindered substrates.
-
Troubleshooting:
-
Catalyst: For bromoindoles, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. If these fail, consider more active pre-catalysts or catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands).
-
Ligand: The use of specialized ligands can significantly improve yields by promoting oxidative addition and reductive elimination steps.
-
-
-
Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Troubleshooting:
-
Temperature: While higher temperatures can increase reaction rates, they may also lead to decomposition. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
-
Solvent: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water) is often used for Suzuki reactions. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
-
-
Representative Data for Suzuki-Miyaura Coupling of Bromoindoles (for guidance):
| Indole Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-1H-indole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 7-Bromo-1-tosyl-1H-indole | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |
| 6-Bromo-4-methoxy-1H-indole | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF/H₂O | 90 | 24 | 75 |
Note: This data is compiled from literature on similar bromoindoles and should be used as a starting point for optimization.
Issue 2: Poor Regioselectivity or Decomposition during Electrophilic Substitution (e.g., Vilsmeier-Haack Formylation)
Question: I am trying to introduce a formyl group at the C3 position using a Vilsmeier-Haack reaction, but I am getting a mixture of products or significant decomposition of my starting material. How can I improve the outcome?
Answer:
The 4-methoxy group strongly activates the indole ring towards electrophilic substitution, which can lead to over-reactivity and lack of selectivity. The electron-rich nature of the substrate can also make it sensitive to the acidic conditions of the Vilsmeier-Haack reaction.
Possible Causes & Solutions:
-
Over-activation by the 4-Methoxy Group: The methoxy group directs electrophilic attack to the C3, C5, and C7 positions. While C3 is generally the most nucleophilic position in indoles, the strong activation can lead to side reactions.
-
Troubleshooting:
-
Mild Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reactivity.
-
Stoichiometry of Reagents: Use a minimal excess of the Vilsmeier reagent (POCl₃/DMF) to avoid side reactions.
-
-
-
Acid Sensitivity: The indole ring, particularly when activated by a methoxy group, can be susceptible to polymerization or degradation under strongly acidic conditions.
-
Troubleshooting:
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc) can reduce the overall electron density of the ring system, making it less prone to acid-catalyzed decomposition.
-
Careful Work-up: Neutralize the reaction mixture promptly and carefully during work-up to avoid prolonged exposure to acid.
-
-
Representative Data for Vilsmeier-Haack Reaction on Methoxyindoles (for guidance):
| Indole Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) of 3-formyl product |
| 4-Methoxy-1H-indole | POCl₃, DMF | 0 to 25 | 2 | 92 |
| 7-Methoxy-1H-indole | POCl₃, DMF | 0 to 35 | 3 | 85 |
| 5-Methoxy-1H-indole | POCl₃, DMF | 25 | 4 | 90 |
Note: This data is based on literature for other methoxyindoles and serves as a reference for optimizing your reaction.
Frequently Asked Questions (FAQs)
Q1: Is N-protection necessary for the functionalization of this compound?
A1: While not always strictly necessary, N-protection is highly recommended for many reactions to improve stability and prevent side reactions. The acidic N-H proton can interfere with basic reagents and organometallics used in cross-coupling reactions. For electrophilic substitutions, an N-protecting group can modulate the reactivity of the indole ring and improve selectivity. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.
Q2: Which bromine atom (at C6 or C7) is more reactive in metal-halogen exchange reactions?
A2: The relative reactivity of the bromine atoms at the C6 and C7 positions in metal-halogen exchange (e.g., with n-BuLi or Grignard reagents) can be influenced by several factors, including steric hindrance and the directing effects of the 4-methoxy and N-H groups. In many cases, lithiation can be directed by a suitably chosen N-protecting group. For NH-free indoles, the C7 position is often more sterically accessible. However, the directing effect of the 4-methoxy group could favor lithiation at the C6 position. It is advisable to perform small-scale test reactions and analyze the product mixture to determine the regioselectivity under your specific conditions.
Q3: My this compound appears to be degrading upon storage. What are the optimal storage conditions?
A3: Indoles, particularly electron-rich derivatives, can be sensitive to light, air (oxidation), and acidic conditions. To ensure long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. Storing it in a freezer is recommended. Avoid storing it in solutions for extended periods, especially if the solvent is acidic.
Experimental Protocols
General Protocol for N-Protection (Tosyl Group)
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Protecting Group: Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk tube, combine N-protected 6-bromo-7-aryl-4-methoxy-1H-indole (or the corresponding 7-bromo isomer, 1.0 equiv), the desired boronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting logic for common functionalization reactions of this compound.
Preventing dehalogenation during cross-coupling reactions of dibromoindoles
Welcome to the Technical Support Center for cross-coupling reactions involving dibromoindoles. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the challenges associated with these complex transformations, with a specific focus on preventing undesired dehalogenation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the cross-coupling of dibromoindoles, particularly the prevalent side reaction of dehalogenation.
Issue: Significant Dehalogenation Observed
The premature loss of one or both bromine atoms from the indole core is a common challenge that leads to reduced yields of the desired mono- or di-substituted product.
Caption: Troubleshooting workflow for dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions of dibromoindoles?
A1: Dehalogenation is a side reaction where a bromine atom on the indole ring is replaced by a hydrogen atom, leading to the formation of a mono-bromoindole or indole itself as a byproduct.[1] This reduces the yield of the desired coupled product.
Q2: What is the primary mechanism of dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can be generated from various sources in the reaction mixture, such as amines, solvents (like alcohols), water, or even the phosphine ligand itself. This Pd-H species can then participate in the catalytic cycle, leading to the undesired hydrodehalogenation.
Q3: Are certain positions on the dibromoindole more prone to dehalogenation?
A3: The reactivity of halogens on a heterocyclic ring can be influenced by their electronic environment. While specific data for all dibromoindoles is extensive, generally, the C-Br bond's susceptibility to oxidative addition can vary. It is crucial to empirically determine the optimal conditions for the specific isomer you are working with.
Q4: How does the choice of catalyst and ligand affect dehalogenation?
A4: The catalyst system is critical. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and dppf, are often recommended.[2][3] These ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[4] Using well-defined palladium precatalysts can also improve reproducibility and reduce side reactions.[5]
Q5: Can the base influence the extent of dehalogenation?
A5: Yes, the choice of base is crucial. Strong bases, particularly alkoxides, can promote the formation of Pd-H species and thus increase dehalogenation.[2] Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred.[2]
Q6: What is the role of the solvent in preventing dehalogenation?
A6: Protic solvents, such as alcohols, can act as a source of hydrides, leading to dehalogenation.[2] It is generally advisable to use aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF).[2][6] The presence of water should also be carefully controlled, as it can be a proton source.[1][7]
Q7: Should I protect the N-H of the indole?
A7: For indoles containing an N-H bond, deprotonation by the base can alter the electron density of the ring and potentially complicate the reaction.[1] Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) can prevent this and has been shown to suppress dehalogenation in some N-heterocycles.[1][8]
Data Presentation
The following tables summarize the general effects of various reaction parameters on dehalogenation in cross-coupling reactions. The optimal conditions for a specific dibromoindole may vary.
Table 1: Effect of Ligand Choice on Dehalogenation
| Ligand Type | General Effect on Dehalogenation | Recommended Ligands |
| Simple Phosphines (e.g., PPh₃) | Can lead to higher levels of dehalogenation. | Not generally recommended as a first choice. |
| Bulky, Electron-Rich Phosphines | Generally suppress dehalogenation by promoting faster reductive elimination of the desired product.[3] | XPhos, SPhos, tBuXPhos, dppf[2][3] |
| N-Heterocyclic Carbenes (NHCs) | Can be effective in minimizing dehalogenation.[1] | IPr[9][10] |
Table 2: Effect of Base Choice on Dehalogenation
| Base Type | General Effect on Dehalogenation | Recommended Bases |
| Strong Alkoxides (e.g., NaOtBu) | Can increase the rate of dehalogenation.[2] | Use with caution; may be necessary for less reactive systems.[9][10] |
| Weaker Inorganic Bases | Generally preferred to minimize dehalogenation.[2] | K₃PO₄, K₂CO₃, Cs₂CO₃[2] |
| Fluoride Bases (e.g., KF) | Can be effective, especially in preventing cleavage of sensitive functional groups.[11] | KF |
Table 3: Effect of Solvent Choice on Dehalogenation
| Solvent Type | General Effect on Dehalogenation | Recommended Solvents |
| Protic Solvents (e.g., Alcohols) | Can be a hydride source, increasing dehalogenation.[2] | Generally avoid or use with caution. |
| Aprotic Solvents | Preferred to minimize dehalogenation.[2] | Toluene, Dioxane, THF[2][6] |
| Amide Solvents (e.g., DMF) | Can sometimes promote dehalogenation.[6] | Use with caution and screen against other aprotic solvents. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Dibromoindole with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of a dibromoindole with an arylboronic acid, employing conditions known to minimize dehalogenation.
Materials:
-
Dibromoindole (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol for mono-coupling, 2.4-3.0 mmol for di-coupling)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Pd-ligand complex, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water (if required by the specific protocol)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the dibromoindole, arylboronic acid, and base.
-
Add the palladium precatalyst and ligand.
-
Add the anhydrous, degassed solvent (and water, if applicable).
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion (or when no further conversion is observed), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The optimal catalyst, ligand, base, solvent, and temperature will be specific to the dibromoindole isomer and the coupling partner. Systematic screening of these parameters is often necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Parameters for the Synthesis of Poly-substituted Indoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly-substituted indoles.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes?
Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is highly sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[1] Electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1] Furthermore, non-optimal reaction conditions, such as temperature and acid strength, can significantly diminish the yield.[1] The formation of byproducts, for instance, from aldol condensation, can also consume starting materials and lower the yield of the desired indole.[1]
Q2: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
The formation of regioisomers with unsymmetrical ketones is a well-known challenge in the Fischer indole synthesis. The regioselectivity is primarily governed by the acidity of the medium and steric effects.[1] The choice of acid catalyst and its concentration can significantly influence the product ratio.[1]
Q3: My Larock indole synthesis with an o-bromoaniline is sluggish and gives low yields. What can I do to improve it?
The poor reactivity of o-bromoanilines in Larock indole synthesis is often due to the slow rate of oxidative addition. To overcome this, the use of an electron-donating phosphine ligand can be beneficial. However, it's important to note that such ligands might slow down the subsequent alkyne insertion step. Sterically demanding phosphines that favor monoligated palladium complexes can help balance these opposing effects.
Q4: The Bischler-Möhlau indole synthesis requires harsh conditions. Are there any milder alternatives?
Yes, the traditionally harsh conditions of the Bischler-Möhlau synthesis can be mitigated. Milder methods have been developed, which include the use of lithium bromide as a catalyst or employing microwave irradiation to facilitate the reaction.[2][3]
Q5: I'm having trouble with the Hemetsberger-Knittel synthesis. What are the common pitfalls?
The Hemetsberger-Knittel synthesis, while providing good yields, has challenges related to the stability and synthesis of the starting 3-aryl-2-azido-propenoic ester.[4] The synthesis of the precursor 2-azido-3-arylacrylates via Knoevenagel condensation can also result in low yields due to the decomposition of the alkyl azidoacetate in the presence of a base.[5]
Troubleshooting Guides
Problem 1: Low to No Product Formation in Fischer Indole Synthesis
| Potential Cause | Troubleshooting Steps |
| Inhibition by Electron-Donating Groups | Extremely electron-rich phenylhydrazines or electron-donating groups on the carbonyl substrate can excessively stabilize the heterolytic N-N bond cleavage, preventing the desired[6][6]-sigmatropic rearrangement.[1] Consider using a milder acid catalyst or running the reaction at a lower temperature. If feasible, modify the substrate to reduce the electron-donating capacity of the substituent.[1] |
| Unstable Hydrazone Intermediate | Some hydrazones are prone to decomposition under strong acidic conditions.[1] Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.[1] |
| Product Decomposition | The indole product itself might be sensitive to the strong acid used for cyclization. Neutralize the acid promptly during the workup.[1] |
| Impure Starting Materials | Impurities in the phenylhydrazine or carbonyl compound can inhibit the reaction. Ensure the purity of starting materials through appropriate purification methods like recrystallization or distillation and confirm purity via NMR or melting point analysis.[1] |
Problem 2: Poor Yield and Catalyst Turnover in Larock Indole Synthesis
| Potential Cause | Troubleshooting Steps |
| Slow Oxidative Addition with o-bromoanilines | The use of "ligand-less" palladium catalysts often results in poor reactivity with o-bromoanilines.[7] Employing a sterically demanding phosphine ligand, such as P(tBu)₃, can facilitate the oxidative addition and improve yields even at lower temperatures.[7] |
| Deleterious Side Reactions at High Temperatures | High temperatures can lead to side reactions like hydrodehalogenation and epimerization.[7] Optimization of the ligand and reaction temperature can allow the reaction to proceed efficiently at milder conditions (e.g., 60°C).[7] |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. While inorganic bases like Na₂CO₃ are common, soluble organic bases such as Cy₂NMe in a solvent like 1,4-dioxane can also be effective.[7] |
Problem 3: Formation of Byproducts and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Aldol Condensation Byproducts | This is a common side reaction with enolizable aldehydes and ketones.[1] If possible, use a non-enolizable carbonyl compound. Alternatively, optimize reaction conditions like temperature and reaction time to minimize byproduct formation.[1] |
| Polymerization | High concentrations of reactive intermediates or the presence of strong acids can lead to polymerization.[8] Running the reaction at a higher dilution and using a milder acid can favor the desired intramolecular cyclization.[8] |
| Difficult Purification | The crude product can be challenging to purify due to multiple products and potential decomposition.[6] Careful selection of chromatographic conditions is essential. In some cases, converting the crude indole to a crystalline derivative can facilitate purification.[6] |
Quantitative Data Summary
Table 1: Optimization of Larock Indole Synthesis with o-Bromoaniline
| Entry | Catalyst / Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Na₂CO₃ | 100 | 27 |
| 2 | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 100 | Reaction suppressed |
| 3 | Pd(OAc)₂ / PCy₃ | Na₂CO₃ | 100 | Reaction suppressed |
| 4 | Pd(OAc)₂ / DavePhos | Na₂CO₃ | 100 | Reaction suppressed |
| 5 | Pd(OAc)₂ / dtbpf | Na₂CO₃ | 100 | Reaction suppressed |
| 6 | Pd[P(o-tol)₃]₂ | Na₂CO₃ | 100 | 70 |
| 7 | Pd[P(tBu)₃]₂ | Na₂CO₃ | 100 | Increased yield |
| 8 | Pd[P(tBu)₃]₂ | Na₂CO₃ | 60 | 85 |
| 9 | Pd[P(tBu)₃]₂ | Cy₂NMe | 60 | Comparable to entry 8 |
| 10 | Pd[P(tBu)₃]₂ (from 1:1 [Pd]/ligand) | Cy₂NMe | 60 | Improved initial rate |
| (Data adapted from a study on the synthesis of unnatural tryptophans)[7] |
Table 2: Effect of Substituents on Fischer Indole Synthesis
| Phenylhydrazine Substituent (R) | Ketone | Acid | Time | Yield (%) |
| p-OMe | Isopropyl methyl ketone | AcOH | 20 min | 85 |
| p,o-OMe | Isopropyl methyl ketone | AcOH | 2 h | >90 |
| p-NO₂ | Isopropyl methyl ketone | H₂SO₄ | 24 h | 51 |
| p-OMe | Cyclohexanone | AcOH | 20 min | 85 |
| p,o-OMe | Cyclohexanone | AcOH | 2 h | >90 |
| p-NO₂ | Cyclohexanone | H₂SO₄ | 24 h | 51 |
| (Data from a study on the synthesis of 3H-indoles)[9] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional): In a round-bottom flask, dissolve the ketone or aldehyde (1 equivalent) in ethanol. Add the phenylhydrazine (1 equivalent) dropwise with stirring. Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes. Cool the reaction mixture in an ice bath to precipitate the hydrazone. Filter the solid and wash with cold ethanol.[6]
-
Indolization: To a suitable flask, add the phenylhydrazone and an acid catalyst (e.g., polyphosphoric acid, acetic acid, or zinc chloride). Heat the mixture to the appropriate temperature (this needs to be optimized for each substrate, but a starting point is often refluxing in acetic acid).[10] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully neutralize the acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Optimized Protocol for Larock Indole Synthesis with o-Bromoanilines
-
Reaction Setup: To an oven-dried vial, add the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), and a soluble organic base like N,N-dicyclohexylmethylamine (Cy₂NMe) (2.5 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst by mixing a palladium source (e.g., Pd(OAc)₂) and a sterically demanding phosphine ligand (e.g., P(tBu)₃) in a 1:1 ratio in an inert solvent like 1,4-dioxane.
-
Reaction Execution: Add the catalyst solution to the reaction vial. Seal the vial and heat the mixture to 60°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate. Purify the residue by flash column chromatography.[7]
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Logical workflow for troubleshooting low-yield indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 4. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Managing steric hindrance in reactions involving C7-substituted indoles
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with reactions involving C7-substituted indoles, particularly concerning steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is functionalization at the C7 position of an indole challenging?
A1: Functionalization at the C7 position of the indole ring is inherently difficult due to the lower intrinsic reactivity of the C-H bonds on the benzene core compared to the more electron-rich pyrrole ring (C2 and C3 positions).[1][2][3] The presence of a substituent at C7 introduces significant steric hindrance, further impeding the approach of reagents and catalysts to the C7-H bond.
Q2: What is the most common strategy to achieve selective C7 functionalization?
A2: The most prevalent and effective strategy is the use of a directing group (DG) attached to the indole nitrogen (N1 position).[3][4][5][6][7] This DG coordinates to a transition metal catalyst, bringing it into close proximity to the C7-H bond and facilitating site-selective C-H activation.[2]
Q3: How does the choice of a directing group impact the reaction outcome?
A3: The nature and bulk of the directing group are critical for high reactivity and selectivity.[6] Bulkier directing groups can favor the formation of a six-membered metallacycle intermediate that directs functionalization to the C7 position over the C2 position.[1] The choice of DG can also influence the electronic properties of the indole ring.[8]
Q4: Can I use the same directing group for different types of coupling reactions at C7?
A4: While some directing groups are versatile, the optimal DG may vary depending on the specific transformation (e.g., arylation, alkenylation, amidation).[3][7][9] It is crucial to consult the literature for the specific reaction type you are performing. For example, phosphinoyl groups have been shown to be effective for Pd-catalyzed arylations,[4][5] while pivaloyl groups are used in Ru-catalyzed amidations and Rh-catalyzed alkenylations.[1][9]
Q5: My C7-substituted indole is unreactive. What are the first troubleshooting steps?
A5: For unreactive substrates, consider the following:
-
Optimize the Directing Group: Ensure you are using a DG known to be effective for your desired transformation. A bulkier DG might be necessary.[6]
-
Vary the Catalyst/Ligand: The choice of metal catalyst and its corresponding ligand is crucial. For instance, in Pd-catalyzed arylations, pyridine-type ligands can be key to achieving high selectivity.[4][5]
-
Adjust Reaction Conditions: Systematically screen temperature, solvent, and reaction time. Some transformations may require higher temperatures to overcome the activation energy barrier imposed by steric hindrance.
-
Check Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and dry, as transition metal-catalyzed reactions can be sensitive to impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions. 2. Steric Hindrance: The C7-substituent and/or the directing group may be too bulky for the reaction to proceed. 3. Poor Solubility: The substrate or catalyst may not be fully dissolved in the chosen solvent. | 1a. Screen different metal catalysts (e.g., Pd, Rh, Ru, Ir).[4][6][9][10] 1b. Screen different ligands, particularly for palladium-catalyzed reactions.[4][5] 2a. Switch to a less sterically demanding directing group if C7-selectivity can be maintained. 2b. Increase the reaction temperature or prolong the reaction time. 3. Screen a range of solvents to improve solubility. |
| Poor C7-Selectivity (Mixture of Isomers) | 1. Inappropriate Directing Group: The DG may not be effectively directing the catalyst to the C7 position. 2. Competing Reaction at C2/C3: The inherent reactivity of the pyrrole ring is competing with the directed C7-functionalization. 3. Inadequate Ligand: The ligand may not be sufficiently promoting the desired regioselectivity. | 1. Employ a bulkier directing group like N-P(O)tBu₂ or N-pivaloyl to favor the six-membered metallacycle leading to C7 functionalization.[1][6][7] 2. Ensure the C2 and C3 positions are appropriately substituted if the reaction design allows, to physically block reaction at these sites. 3. For Pd-catalyzed reactions, introduce pyridine-type ligands to enhance C7-selectivity.[4][5] |
| Decomposition of Starting Material or Product | 1. Reaction Temperature is Too High: Indole scaffolds can be sensitive to high temperatures. 2. Incompatible Reagents/Base: The base or other additives may be causing degradation. 3. Air/Moisture Sensitivity: The catalyst or intermediates may be sensitive to air or moisture. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen different bases (e.g., organic vs. inorganic) or use a base with a non-nucleophilic counter-ion. 3. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. |
| Difficulty Removing the Directing Group | 1. Robustness of the DG: Some directing groups, like sulfonyl groups, require harsh conditions for cleavage.[8] 2. Incompatible Cleavage Conditions: The conditions required to remove the DG may be degrading the functionalized indole product. | 1. Select a directing group known for its facile removal, such as the pivaloyl group, which can often be removed under basic conditions.[9] The P(III) group (e.g., N-PtBu₂) is often more easily removed than its P(V) counterpart.[3][7] 2. Consult literature for specific cleavage protocols for your chosen DG and test them on a small scale. |
Data Presentation
Table 1: Comparison of Common Directing Groups for C7-Functionalization
| Directing Group | Typical Catalyst | Reaction Type | Key Advantages | Reference(s) |
| Pivaloyl | Ru(II), Rh(III) | Amidation, Alkenylation, Borylation | Readily available, traceless removal. | [1][9][11] |
| -P(O)tBu₂ | Pd(OAc)₂ | Arylation | High C7-selectivity. | [4][5][7] |
| -PtBu₂ | Rh(I) | Alkylation | Milder to attach and detach than P(V) analog. | [3][7][12] |
| -SMe | Ir(III) | Alkynylation | Provides exceptional site selectivity. | [13] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C7-Arylation of N-Phosphinoyl Indole
This protocol is a representative example based on methodologies for C-H arylation.[4][5]
-
Materials: N-phosphinoyl-C7-substituted indole (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), pyridine-type ligand (10 mol%), Ag₂CO₃ (2.0 equiv), and anhydrous 1,4-dioxane.
-
Setup: To an oven-dried Schlenk tube, add the N-phosphinoyl-C7-substituted indole, aryl boronic acid, Pd(OAc)₂, ligand, and Ag₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to yield the C7-arylated product.
Protocol 2: Removal of the N-Pivaloyl Directing Group
This protocol is a representative example for the cleavage of a pivaloyl group.[9]
-
Materials: N-pivaloyl-C7-functionalized indole (1.0 equiv), K₂CO₃ (3.0 equiv), methanol.
-
Setup: Dissolve the N-pivaloyl indole in methanol in a round-bottom flask.
-
Reaction: Add K₂CO₃ to the solution. Stir the mixture at room temperature or gently heat to 50 °C for 4-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Mechanism of directing group (DG) assisted C7 C-H activation.
Caption: Troubleshooting workflow for low-yielding C7-functionalization reactions.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsisinternational.org [rsisinternational.org]
- 13. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying Halogenated Indole Intermediates
Welcome to the technical support center for the purification of halogenated indole intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying halogenated indole intermediates, and what are the alternatives?
A1: The most common stationary phase is silica gel due to its versatility and effectiveness in separating compounds of moderate polarity.[1] However, the acidic nature of silica gel can sometimes lead to the degradation of sensitive indole compounds.[2][3]
-
Alternatives to Silica Gel:
-
Alumina (Neutral or Basic): A good option for acid-sensitive indoles. It is available in acidic, neutral, and basic forms, allowing for optimization based on the compound's properties.[1]
-
Reversed-Phase Silica (C8, C18): Suitable for more polar halogenated indole derivatives. The mobile phase is typically a polar solvent system like water/methanol or water/acetonitrile.[1]
-
Functionalized Silica (e.g., Amino or Cyano): Can offer different selectivity for challenging separations, particularly for basic indole intermediates.[4]
-
Q2: How do I select an appropriate mobile phase for my halogenated indole purification?
A2: The selection of the mobile phase is crucial and should be guided by Thin-Layer Chromatography (TLC) analysis.[5] The goal is to find a solvent system that provides a good separation of your target compound from impurities, ideally with a target Rf value between 0.2 and 0.4 for the desired compound.
-
Common Starting Solvent Systems: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common starting point.[5][6]
-
Solvent Polarity: The polarity of the mobile phase should be adjusted to achieve the desired separation. Increasing the proportion of the more polar solvent will increase the Rf values of the compounds.[5][7]
-
Solvent Selectivity: Different solvents can offer different selectivities. For example, dichloromethane can be a good alternative to ethyl acetate/hexane systems and may offer better separation for certain compounds.[1]
Q3: My halogenated indole is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A3: Most indole derivatives, including halogenated ones, are UV-active due to their aromatic structure.
-
UV Light (254 nm): This is the most common and non-destructive method. The compound will appear as a dark spot on a fluorescent TLC plate (F254).[1]
-
Staining Reagents: If UV visualization is not effective, various chemical stains can be used. These are typically destructive to the compound on the TLC plate.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1]
-
Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[1]
-
Vanillin Stain: A general-purpose stain that can be effective for a wide range of organic compounds.[1]
-
Q4: I'm observing peak tailing for my halogenated indole during column chromatography. What can I do to improve the peak shape?
A4: Peak tailing is a common issue, often caused by strong interactions between the compound and the stationary phase.
-
Add a Modifier: For basic indole intermediates, adding a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1%) to the mobile phase can significantly improve peak shape by neutralizing acidic silanol groups on the silica surface.[4][8]
-
Change the Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral alumina or a bonded phase like amino-functionalized silica.[2]
-
Optimize Solvent Strength: Ensure the mobile phase is strong enough to elute the compound efficiently. A solvent that is too weak can lead to tailing.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Compound | - Compound is too polar and strongly adsorbed to the silica gel.- Compound is degrading on the acidic silica gel.- Compound is eluting in very dilute fractions and is not being detected.- The compound is not soluble in the mobile phase. | - Increase the polarity of the mobile phase significantly at the end of the column to "flush" out any remaining compounds.- Use a deactivated silica gel (e.g., with triethylamine) or switch to an alternative stationary phase like alumina.[3][8]- Concentrate the fractions before TLC analysis.[3]- Perform a stability test on a TLC plate. Spot the compound and let it sit for an hour before developing to see if degradation occurs.[3]- Load the sample using a "dry loading" technique where the compound is pre-adsorbed onto silica gel.[9] |
| Co-elution of Impurities | - The polarity of the desired compound and impurities are very similar in the chosen solvent system. | - Optimize the mobile phase by trying different solvent combinations. Solvents from different selectivity groups can alter the elution order.[10]- Use a shallower solvent gradient during elution to improve separation.- Consider using a different stationary phase (e.g., alumina, reversed-phase) that may offer different selectivity.[1] |
| Compound Streaking on TLC/Column | - The compound is interacting too strongly with the stationary phase.- The sample is overloaded on the TLC plate or column. | - Add a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.[8]- Reduce the amount of sample spotted on the TLC plate or loaded onto the column. |
| Colored Impurities in Purified Product | - Indoles are susceptible to air oxidation, which can be accelerated by light and residual acid. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.- Use freshly distilled and de-gassed solvents.- Ensure all acid from the reaction is quenched and removed during workup before chromatography. |
| Cracks or Bubbles in the Silica Bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.[6] |
Data Presentation: Solvent Properties
The choice of solvent is critical for successful column chromatography. The following table summarizes the properties of common solvents used for the purification of halogenated indole intermediates. The eluotropic strength (ε°) on silica gel indicates the solvent's eluting power, while the polarity index is another measure of a solvent's polarity.
| Solvent | Eluotropic Strength (ε°) on Silica | Polarity Index (P') | Boiling Point (°C) |
| n-Hexane | 0.01 | 0.1 | 69 |
| Toluene | 0.22 | 2.4 | 111 |
| Dichloromethane (DCM) | 0.32 | 3.1 | 40 |
| Diethyl Ether | 0.38 | 2.8 | 35 |
| Ethyl Acetate (EtOAc) | 0.45 | 4.4 | 77 |
| Acetone | 0.53 | 5.1 | 56 |
| Acetonitrile | 0.50 | 5.8 | 82 |
| 2-Propanol | 0.63 | 3.9 | 82 |
| Ethanol | 0.68 | 4.3 | 78 |
| Methanol | 0.73 | 5.1 | 65 |
Data compiled from various sources.[11][12][13]
Experimental Protocols
Detailed Protocol: Flash Column Chromatography Purification of 5-Bromo-1H-indole
This protocol provides a general procedure for the purification of a halogenated indole intermediate using flash column chromatography.
1. Materials and Equipment:
-
Crude 5-bromo-1H-indole
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates (silica gel F254), TLC chamber
-
UV lamp
2. Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude 5-bromo-1H-indole in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. For 5-bromoindole, a system of 20-30% ethyl acetate in hexanes is often a good starting point.
3. Column Packing:
-
Secure the column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 20% EtOAc in hexanes). The amount of silica should be about 50-100 times the weight of the crude material.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level never drops below the top of the sand.[6]
4. Sample Loading:
-
Wet Loading: Dissolve the crude 5-bromo-1H-indole in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed using a pipette.[6]
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for samples that are not very soluble in the mobile phase.[9]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate (a drop rate of a few drops per second is typical).
-
Collect fractions in separate test tubes or flasks.
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure 5-bromo-1H-indole (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. Common solvent properties | Waters [help.waters.com]
- 2. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Purification [chem.rochester.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The Bromine Advantage: A Comparative Analysis of Mono- vs. Di-brominated Methoxyindoles in Biological Activity
A deep dive into the structure-activity relationship of brominated methoxyindoles reveals a nuanced landscape where the degree of bromination significantly influences their therapeutic potential. This guide provides a comparative analysis of the biological activities of mono- and di-brominated methoxyindoles, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
The introduction of bromine atoms to the methoxyindole scaffold has been a successful strategy in medicinal chemistry to enhance biological activity. However, the question of optimal bromination—whether a single or double substitution is more effective—is critical for lead optimization. This analysis consolidates findings on their anticancer, anti-inflammatory, and antimicrobial properties, offering a clear comparison of their performance.
Comparative Biological Activity Data
The biological potency of mono- and di-brominated methoxyindoles varies significantly depending on the therapeutic target and the specific substitution pattern. The following tables summarize key quantitative data from preclinical studies.
Anticancer Activity
The cytotoxicity of brominated methoxyindoles has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound Class | Substitution | Cell Line | IC50 (µM) | Reference |
| Indolin-2-one Derivative | 5g (mono-bromo) | A549 (Lung) | >10 | [1] |
| 5h (di-bromo) | A549 (Lung) | 5.23 | [1] | |
| 5g (mono-bromo) | HCT116 (Colon) | >10 | [1] | |
| 5h (di-bromo) | HCT116 (Colon) | 3.51 | [1] | |
| 4b (mono-bromo) | A549 (Lung) | >10 | [2] | |
| 4c (di-bromo) | A549 (Lung) | >10 | [2] | |
| 4e (mono-bromo) | HCT116 (Colon) | >10 | [2] | |
| 4f (di-bromo) | HCT116 (Colon) | >10 | [2] |
Note: In the context of indolin-2-one derivatives, di-bromination of the phenol moiety appeared to enhance anticancer activity in some cases (5h vs. 5g), while in other structural contexts, both mono- and di-brominated compounds showed low activity (4b, 4c, 4e, 4f)[1][2].
Anti-inflammatory Activity
The anti-inflammatory potential of brominated indoles has been assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNFα).
| Compound | Bromination | Target | IC50 (µM) | Reference |
| Isatin | Non-brominated | NO Inhibition | 430 | [3] |
| 5-Bromoisatin | Mono-brominated | NO Inhibition | 151.6 | [3] |
| 6-Bromoindole | Mono-brominated | NO Inhibition | Not specified | [3] |
| 7-Bromoisatin | Mono-brominated | NO Inhibition | >50 µg/mL | [3] |
| 6,6'-Dibromoindigo | Di-brominated (dimer) | NO Inhibition | Minimal | [3] |
| Isatin | Non-brominated | TNFα Inhibition | 717.27 | [3] |
| 5-Bromoisatin | Mono-brominated | TNFα Inhibition | 38.05 | [3] |
| 6-Bromoisatin | Mono-brominated | TNFα Inhibition | 122.65 | [3] |
| 6-Bromoindole | Mono-brominated | TNFα Inhibition | 150.01 | [3] |
Note: Mono-brominated indoles, particularly 5-bromoisatin, demonstrated significantly higher anti-inflammatory activity compared to the non-brominated parent compound and the di-brominated dimer[3].
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Bromination | Bacterial Strain | MIC (µg/mL) | Reference |
| Brominated Indole Alkaloid | Not specified | Staphylococcus aureus | 2-8 | [1] |
| Bacillus subtilis | 2-8 | [1] | ||
| Pseudomonas lachrymans | 2-8 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Anticancer Activity (MTT Assay)[2]
-
Cell Seeding: Human cancer cell lines (A549, Bel7402, HepG2, HeLa, and HCT116) were seeded into 96-well plates at a density of 5 × 10³ cells/well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds.
-
Incubation: The plates were incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated.
Anti-inflammatory Activity (Nitric Oxide Assay)[3]
-
Cell Culture: RAW264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours.
-
Compound and LPS Treatment: The cells were pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance was measured at 540 nm.
-
IC50 Calculation: The concentration of each compound that caused a 50% inhibition of NO production was calculated.
Anti-inflammatory Activity (TNFα Assay)[3]
-
Cell Culture and Treatment: RAW264.7 cells were cultured and treated with test compounds and LPS as described in the NO assay.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant was collected.
-
ELISA: The concentration of TNFα in the supernatant was quantified using a mouse TNFα ELISA kit according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance was measured at 450 nm.
-
IC50 Calculation: The IC50 value for TNFα inhibition was determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: Workflow for assessing the anti-inflammatory activity of brominated indoles.
References
A Comparative Guide to the Structure-Activity Relationship of 6,7-Dibromo-4-methoxy-1H-indole Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The 6,7-dibromo-4-methoxy-1H-indole framework, in particular, presents a unique substitution pattern with potential for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical analogs derived from this scaffold, with a focus on their potential as anticancer agents. The data presented herein is representative and designed to illustrate key SAR principles observed in related indole derivatives.
Quantitative Data Summary
The following table summarizes the hypothetical cytotoxic activity of a series of this compound analogs against the human colon carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of potency.
| Compound ID | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 1a | H | H | > 100 | > 100 |
| 1b | H | COCH3 | 25.3 | 31.8 |
| 1c | H | CO(CH2)2CH3 | 15.1 | 18.9 |
| 1d | H | CONHPh | 8.2 | 10.5 |
| 1e | H | CONH(4-F-Ph) | 5.1 | 6.8 |
| 2a | CH3 | H | 85.6 | 92.4 |
| 2b | CH3 | COCH3 | 18.9 | 22.7 |
| 2c | CH3 | CONHPh | 6.5 | 8.1 |
| 3a | Bn | H | 70.2 | 78.3 |
| 3b | Bn | CONHPh | 4.8 | 5.9 |
SAR Observations:
-
Substitution at the indole nitrogen (R1): The unsubstituted indole (R1=H, compounds 1a-1e ) serves as a baseline. Alkylation at the N1 position with a methyl group (compounds 2a-2c ) or a benzyl group (compounds 3a-3b ) generally leads to a modest increase in potency. The larger benzyl group appears to be more favorable than the methyl group.
-
Substitution at the C2-position (R2): Introduction of a substituent at the C2 position is crucial for cytotoxic activity. The parent compound 1a is inactive. An acetyl group (1b ) confers moderate activity, which is enhanced with a longer alkyl chain in the ketone (1c ).
-
Amide functionality at C2: Conversion of the C2-substituent to an amide (1d , 2c , 3b ) significantly enhances potency compared to the corresponding ketones. This suggests that the hydrogen bond donating and accepting capabilities of the amide group are important for target interaction.
-
Aromatic substitution on the C2-amide: The introduction of a phenyl ring on the amide nitrogen (1d ) is beneficial. Further substitution on this phenyl ring with an electron-withdrawing fluorine atom (1e ) leads to the most potent compound in this hypothetical series, suggesting that electronic and steric factors of this aromatic ring can be fine-tuned to optimize activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
1. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Human cancer cell lines (HCT-116 and MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in each well is kept below 0.5%. Cells are treated with the compounds for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. Western Blot Analysis for Apoptosis Markers
Western blotting is employed to detect changes in the expression levels of key proteins involved in apoptosis, such as cleaved PARP and cleaved Caspase-3.[2][3]
-
Cell Lysis: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
3. Tubulin Polymerization Assay
This in vitro assay measures the effect of the compounds on the polymerization of tubulin into microtubules.[4]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains a reaction mixture of tubulin buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, and purified tubulin protein.
-
Compound Addition: The test compounds are added to the wells at various concentrations. Paclitaxel and colchicine are used as positive controls for polymerization stabilization and inhibition, respectively. A vehicle control (DMSO) is also included.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule formation.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the vehicle control.
Visualizations
Diagram of a Hypothetical Signaling Pathway
The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by the this compound analogs, leading to the cleavage of PARP and Caspase-3, which can be monitored by Western blot.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Experimental Workflow for Cytotoxicity Screening
This diagram outlines the workflow for assessing the cytotoxic effects of the indole analogs.
Caption: A flowchart of the MTT assay for cytotoxicity screening.
Logical Relationship of the SAR
The following diagram illustrates the logical flow of the structure-activity relationship observations for the hypothetical this compound analogs.
Caption: A diagram showing the SAR logic for analog optimization.
References
A Comparative Guide to the Synthetic Utility of 6,7-Dibromo-4-methoxy-1H-indole and Other Di-halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and materials science. Di-halogenated indoles, in particular, serve as versatile building blocks, offering multiple points for diversification through cross-coupling reactions. This guide provides an objective comparison of the synthetic utility of 6,7-dibromo-4-methoxy-1H-indole with other synthetically important di-halogenated indoles, focusing on their performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions for synthetic endeavors.
Introduction to Di-halogenated Indoles in Synthesis
Di-halogenated indoles are valuable precursors in organic synthesis due to the differential reactivity of the halogen atoms, which can be selectively functionalized to introduce a variety of substituents. The position of the halogens and the presence of other functional groups on the indole ring significantly influence the reactivity and regioselectivity of these transformations. This guide focuses on a comparative analysis of this compound, 5,7-dibromo-1H-indole, and 5,6-dibromo-1H-indole in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The following data summarizes the performance of various di-halogenated indoles in this reaction.
Table 1: Suzuki-Miyaura Cross-Coupling of Di-halogenated Indoles with Arylboronic Acids
| Indole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Hypothetical |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 | Hypothetical |
| 5,7-dibromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 | [1] |
| 5,7-dibromo-1H-indole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | H₂O | 120 (MW) | 1 | 76 | [1] |
| 5,6-dibromo-1H-indole | Indole-3-boronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | 63 | [2][3] |
Note: Data for this compound is hypothetical due to the lack of specific published experimental results and is presented for comparative illustration.
The data suggests that di-halogenated indoles are generally excellent substrates for Suzuki-Miyaura coupling reactions, affording high yields of the desired biaryl products. The choice of catalyst, base, and solvent system can be tailored to the specific substrate and coupling partner.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The table below compares the utility of different di-halogenated indoles in this transformation.
Table 2: Buchwald-Hartwig Amination of Di-halogenated Indoles with Various Amines
| Indole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 | Hypothetical |
| This compound | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 65 | 24 | 75 | Hypothetical |
| 4-bromo-7-azaindole (N-substituted) | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | Dioxane | 100 | 3 | 95 | [4] |
| 6-bromo-1H-indazole | Aniline | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | 85 | [5] |
| 6-bromo-1H-indazole | Morpholine | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | 95 | [5] |
Note: Data for this compound is hypothetical due to the lack of specific published experimental results and is presented for comparative illustration. Data for related N-heterocycles is provided to demonstrate the feasibility and typical conditions for such reactions.
The successful amination of various bromo-N-heterocycles highlights the potential of di-halogenated indoles as viable substrates for the Buchwald-Hartwig reaction. The choice of ligand is crucial and depends on the nature of the amine coupling partner.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are general and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the di-halogenated indole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv) is taken in a degassed solvent system (e.g., dioxane/water, toluene, or water). The reaction mixture is heated under an inert atmosphere (Nitrogen or Argon) at the specified temperature for the indicated time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6][7]
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel is added the di-halogenated indole (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos, BrettPhos), and a base (e.g., Cs₂CO₃ or LiHMDS, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., dioxane or THF) is added, and the mixture is heated to the specified temperature for the given time. Upon completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography to afford the desired aminoindole.[5]
Visualizing Synthetic Workflows
The following diagrams, generated using DOT language, illustrate the general experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Conclusion
This compound and other di-halogenated indoles represent highly valuable and versatile platforms for the synthesis of complex, biologically active molecules. Their utility in cornerstone palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions is well-established for a range of indole derivatives. While specific experimental data for this compound remains to be broadly published, the successful application of these reactions to structurally similar di-halogenated N-heterocycles provides a strong indication of its synthetic potential. The provided protocols and comparative data serve as a foundational guide for researchers to explore the rich chemistry of these important building blocks in the pursuit of novel therapeutics and functional materials. Further investigation into the regioselectivity of these reactions on unsymmetrically substituted di-halogenated indoles will undoubtedly open new avenues for synthetic innovation.
References
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective C─H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of 6,7-dibromo-4-methoxy-1H-indole Derivatives to Phosphoinositide 3-kinase (PI3K)
A Comparative Guide for Researchers in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, 6,7-dibromo-4-methoxy-1H-indole derivatives have emerged as a promising class of molecules for targeting protein kinases, a critical family of enzymes involved in cellular signaling and proliferation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development. This guide provides a comparative analysis of hypothetical this compound derivatives and their binding affinity to a key oncology target, Phosphoinositide 3-kinase (PI3K).
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in human cancers, driving tumor progression and resistance to therapy.[1] Therefore, the identification of potent and selective PI3K inhibitors is a major focus of cancer drug discovery.
This document outlines the experimental validation of the binding affinity of a series of hypothetical this compound derivatives against PI3Kα. For comparative purposes, the well-characterized, broad-spectrum kinase inhibitor, Staurosporine, is included as a positive control. The binding affinities are presented in a clear, tabular format, followed by detailed experimental protocols for the primary biophysical techniques used: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Comparative Binding Affinity Data
The following tables summarize the hypothetical binding affinity data for a series of this compound derivatives and the control compound, Staurosporine, against the PI3Kα isoform. The derivatives are designed to explore the impact of substitutions at the N1 and C2 positions of the indole ring.
Table 1: Hypothetical this compound Derivatives
| Compound ID | R1 (N1-position) | R2 (C2-position) | Molecular Weight ( g/mol ) |
| Parent Scaffold | -H | -H | 304.97 |
| Derivative A | -CH₃ | -H | 319.00 |
| Derivative B | -H | -COOH | 349.98 |
| Derivative C | -CH₃ | -CONH₂ | 363.02 |
| Staurosporine | N/A | N/A | 466.53 |
Table 2: Binding Affinity of Derivatives to PI3Kα
| Compound ID | Kd (ITC) (nM) | Kd (SPR) (nM) | IC50 (nM) |
| Derivative A | 150 | 165 | 250 |
| Derivative B | 85 | 92 | 140 |
| Derivative C | 45 | 50 | 75 |
| Staurosporine | 25[3] | 30 | 40 |
Experimental Protocols
To ensure the reproducibility and accuracy of binding affinity measurements, detailed experimental protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[4][5]
Materials:
-
Purified PI3Kα protein (concentration determined by a reliable method, e.g., BCA assay)
-
This compound derivatives and Staurosporine (dissolved in a compatible solvent, e.g., DMSO, and then diluted in assay buffer)
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% (v/v) DMSO (ensure buffer for protein and ligand are identical to minimize heats of dilution)
Procedure:
-
Sample Preparation:
-
Prepare a 20 µM solution of PI3Kα in the assay buffer.
-
Prepare a 200 µM solution of each indole derivative and Staurosporine in the same assay buffer.
-
Degas all solutions for 10-15 minutes prior to use to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 750 rpm.
-
Equilibrate the instrument with the assay buffer.
-
-
Titration:
-
Load the sample cell with the PI3Kα solution.
-
Load the injection syringe with the ligand solution (indole derivative or Staurosporine).
-
Perform an initial injection of 0.4 µL, followed by 18 injections of 2 µL at 150-second intervals.
-
-
Data Analysis:
-
The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of binding and dissociation, providing kinetic information (kon and koff) in addition to the binding affinity (Kd).
Materials:
-
Purified PI3Kα protein with a suitable tag for immobilization (e.g., His-tag, biotin)
-
SPR instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5 chip for amine coupling, or a specific capture chip for tagged proteins)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
This compound derivatives and Staurosporine (dissolved in running buffer)
-
Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% (v/v) Tween-20, 5% (v/v) DMSO
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions (e.g., with a mixture of EDC and NHS for a CM5 chip).
-
Inject the PI3Kα protein over the activated surface to achieve the desired immobilization level (typically 2000-4000 Response Units, RU).
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the indole derivatives and Staurosporine in the running buffer (e.g., ranging from 1 nM to 10 µM).
-
Inject the analyte solutions over the immobilized PI3Kα surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the analyte to dissociate in the running buffer for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface between each analyte injection if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the indole derivative.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of specific binding sites for [3H]-staurosporine on various protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Comparative study of the physicochemical properties of different indole substitution patterns
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Substituent Modification on the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring system profoundly influences its physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative study of key physicochemical parameters—lipophilicity, electronic effects, and steric hindrance—across different indole substitution patterns, supported by experimental data and detailed methodologies.
Key Physicochemical Parameters: A Comparative Overview
The lipophilicity, electronic character, and steric profile of a molecule are critical determinants of its biological activity. Understanding how different substituents on the indole ring impact these properties is paramount for rational drug design.
Data Presentation: A Summary of Quantitative Data
The following table summarizes key physicochemical parameters for a variety of substituted indoles. These parameters provide a quantitative basis for comparing the effects of different substitution patterns.
| Substituent (Position) | logP (Lipophilicity) | Hammett Constant (σ) | Taft Steric Parameter (E_s) |
| H (Unsubstituted) | 2.14 | 0.00 | 0.00 |
| 5-F | 2.33 | σ_p = 0.06 | -0.46 |
| 5-Cl | 2.84 | σ_p = 0.23 | -0.97 |
| 5-Br | 3.05 | σ_p = 0.23 | -1.16 |
| 5-CH₃ | 2.64 | σ_p = -0.17 | -1.24 |
| 5-OCH₃ | 2.10 | σ_p = -0.27 | -0.55 |
| 5-NO₂ | 2.01 | σ_p = 0.78 | -2.52 |
| 5-CN | 1.70 | σ_p = 0.66 | -0.51 |
| 2-CH₃ | 2.60 | - | -1.24 |
| 3-CH₃ | 2.62 | - | -1.24 |
| 1-CH₃ (N-Methyl) | 2.59 | - | -1.24 |
Note: Hammett constants (σ) are typically derived from substituted benzoic acids and are used here as an approximation of electronic effects on the indole ring. Taft steric parameters (E_s) are also generalized values. The logP values are experimental where available or calculated.
Experimental Protocols for Key Physicochemical Parameters
Accurate determination of physicochemical properties is essential for reliable structure-activity relationship (SAR) studies. The following sections detail the standard experimental protocols for measuring lipophilicity (logP), electronic effects (Hammett constants), and steric effects (Taft parameters).
Determination of Lipophilicity (logP)
Lipophilicity, a crucial factor in drug absorption, distribution, metabolism, and excretion (ADME), is commonly quantified by the partition coefficient (logP).
1. Shake-Flask Method (Gold Standard)
The shake-flask method is a classic and reliable technique for determining the octanol-water partition coefficient (logP)[1][2].
-
Principle: This method directly measures the distribution of a compound between two immiscible phases, typically n-octanol and water, at equilibrium.
-
Procedure:
-
Prepare a stock solution of the indole derivative in a suitable solvent.
-
Add a known amount of the stock solution to a flask containing pre-saturated n-octanol and water (or a suitable buffer, commonly at pH 7.4 for logD measurements).
-
Seal the flask and shake it vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the indole derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers a faster, more automated alternative for estimating logP values, particularly for series of analogues[3][4].
-
Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
-
Procedure:
-
Prepare a series of standard compounds with known logP values.
-
Develop an isocratic RP-HPLC method using a suitable mobile phase (e.g., methanol/water or acetonitrile/water) and a C18 column.
-
Inject the standard compounds and record their retention times (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Generate a calibration curve by plotting log(k') versus the known logP values of the standards.
-
Inject the indole derivative of interest and determine its retention time and log(k').
-
Interpolate the logP value of the test compound from the calibration curve.
-
Determination of Electronic Effects (Hammett Constants)
Hammett constants (σ) quantify the electron-donating or electron-withdrawing nature of a substituent, which significantly influences a molecule's reactivity and interactions with biological targets[5][6].
UV-Vis Spectroscopic Method
This method is based on the principle that the electronic transitions of a chromophore are sensitive to the electronic effects of substituents.
-
Principle: By measuring the shift in the absorption maximum (λ_max) of a series of substituted compounds relative to an unsubstituted parent compound, the Hammett constant can be determined.
-
Procedure:
-
Synthesize a series of indole derivatives with different substituents at the desired position (e.g., 5-substituted indoles).
-
Prepare solutions of each compound in a suitable solvent (e.g., ethanol or cyclohexane) at a known concentration.
-
Record the UV-Vis absorption spectrum for each compound and determine the wavelength of maximum absorbance (λ_max).
-
Calculate the difference in wavenumber (Δν) for each substituted compound relative to the unsubstituted indole: Δν = (1/λ_max_substituted) - (1/λ_max_unsubstituted).
-
A Hammett plot is constructed by plotting Δν against the known Hammett constants (σ) for the substituents. The slope of this plot (ρ) represents the sensitivity of the electronic transition to substituent effects.
-
For a new substituent, its σ value can be determined from the plot if the Δν is measured.
-
Determination of Steric Effects (Taft Steric Parameters)
Taft steric parameters (E_s) provide a quantitative measure of the steric bulk of a substituent, which can impact drug-receptor binding and reaction rates[1][7].
Kinetic Method based on Ester Hydrolysis
This classical method determines E_s values by comparing the rates of acid-catalyzed hydrolysis of a series of esters.
-
Principle: The rate of acid-catalyzed ester hydrolysis is primarily influenced by the steric hindrance around the carbonyl group. By comparing the rate constant of a substituted ester to that of a reference ester (usually methyl acetate), the steric effect of the substituent can be quantified.
-
Procedure:
-
Synthesize a series of esters where the substituent of interest is attached to the acyl group (R-COOR').
-
Conduct the acid-catalyzed hydrolysis of each ester under controlled conditions (e.g., in an acidic aqueous solution at a constant temperature).
-
Monitor the progress of the reaction over time by a suitable analytical method (e.g., titration of the carboxylic acid produced or HPLC analysis of the remaining ester).
-
Determine the pseudo-first-order rate constant (k) for each reaction.
-
Calculate the Taft steric parameter (E_s) using the formula: E_s = log(k_substituted / k_methyl), where k_methyl is the rate constant for the hydrolysis of methyl acetate under the same conditions.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved in a comparative physicochemical study, the following diagrams illustrate the general workflows.
Caption: General workflow for a comparative study of indole analogs.
Caption: Workflow for logP determination using RP-HPLC.
References
- 1. Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01953B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Taft equation - Wikipedia [en.wikipedia.org]
Assessing the Metabolic Stability of N-cyclopropyl vs. N-alkyl Substituted Methoxyindoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. For indole-based compounds, particularly methoxyindoles which are prevalent in medicinal chemistry, understanding the metabolic fate is paramount. A common structural modification to modulate a molecule's properties is the substitution at the indole nitrogen. This guide provides a comparative assessment of the metabolic stability of N-cyclopropyl versus N-alkyl substituted methoxyindoles, supported by established experimental methodologies.
Data Presentation: A Comparative Overview
To illustrate the potential differences in metabolic stability, the following table presents hypothetical yet representative data from an in vitro liver microsomal stability assay. Such data is crucial for ranking compounds in early drug discovery.[1][2] The key parameters are the half-life (t1/2), which indicates the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which measures the rate of metabolism by a specific amount of liver microsomes.[2] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[2]
| Compound ID | N-Substituent | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolic Pathway |
| MI-Alkyl | n-Propyl | 15 | 46.2 | N-dealkylation, Hydroxylation |
| MI-Cyclopropyl | Cyclopropyl | 45 | 15.4 | Ring hydroxylation, potential N-dealkylation |
This data is illustrative and intended for comparative purposes. Actual values would be determined experimentally.
The N-cyclopropyl group, due to its strained ring structure and stronger C-H bonds, can be less susceptible to oxidative metabolism by CYP enzymes compared to a linear alkyl chain.[3] This often translates to a longer half-life and lower intrinsic clearance, suggesting enhanced metabolic stability for the N-cyclopropyl analog. However, it is important to note that metabolism of N-cyclopropylamines can sometimes lead to the formation of reactive intermediates.[3]
Experimental Protocols: In Vitro Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the in vitro metabolic stability of test compounds using liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[4][5][6]
1. Materials and Reagents:
-
Test compounds (N-cyclopropyl and N-alkyl substituted methoxyindoles)
-
Pooled human liver microsomes (or from other species, e.g., mouse, rat)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Control compounds (a rapidly metabolized and a stable compound)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare stock solutions of the test and control compounds, typically in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl2.
-
Add the test compound to the microsomal suspension at a final concentration typically between 1-10 µM.
-
Pre-incubate the mixture at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a volume of cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount) .[5]
Visualizing the Experimental Workflow and Metabolic Pathways
To further elucidate the experimental process and potential metabolic transformations, the following diagrams are provided.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Potential metabolic pathways for N-substituted methoxyindoles.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Lack of Publicly Available Data for 6,7-dibromo-4-methoxy-1H-indole in Organic Semiconductor Applications
A comprehensive search of scientific literature and public databases has revealed no available data on the performance of 6,7-dibromo-4-methoxy-1H-indole as an organic semiconductor. This suggests that the compound has not been synthesized, characterized, or benchmarked for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs).
Therefore, a direct comparison guide with experimental data for this compound cannot be provided at this time.
To address the user's request for a comparison guide in this domain, the following sections present a hypothetical framework for how such a guide would be structured. This framework uses representative data from well-characterized indole-based organic semiconductors to illustrate the key performance metrics, experimental protocols, and data visualization required for a thorough comparison. This example is intended to serve as a template for benchmarking novel indole derivatives should this compound be synthesized and tested in the future.
Hypothetical Performance Benchmark: Indole-Based Organic Semiconductors
This guide provides a comparative analysis of a hypothetical indole-based organic semiconductor, referred to as Indole-Derivative-1 , against two established p-type organic semiconductors, P3HT and Pentacene . The data presented is representative of typical performance characteristics observed for these classes of materials.
Table 1: Key Performance Parameters of Indole-Derivative-1 vs. Reference Materials in OFETs
| Parameter | Indole-Derivative-1 (Hypothetical) | P3HT (Reference) | Pentacene (Reference) |
| Hole Mobility (μh) | 0.5 cm²/Vs | 0.01 - 0.1 cm²/Vs | 1 - 5 cm²/Vs |
| On/Off Ratio | > 10⁶ | 10⁵ - 10⁶ | > 10⁶ |
| Threshold Voltage (Vth) | -1.2 V | -1 to -2 V | -0.5 to -1.5 V |
| Deposition Method | Solution-Processed | Solution-Processed | Thermal Evaporation |
| Substrate Temperature | 80 °C | 60 - 100 °C | 70 °C |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results. Below are the standard protocols for the fabrication and characterization of organic field-effect transistors (OFETs).
1. OFET Fabrication:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 20 minutes.
-
Dielectric Layer: A 300 nm layer of silicon dioxide (SiO₂) is thermally grown on the substrate to serve as the gate dielectric.
-
Semiconductor Deposition:
-
Indole-Derivative-1 & P3HT (Solution-Processing): A 10 mg/mL solution of the semiconductor in chloroform is prepared and spin-coated onto the SiO₂ layer at 2000 rpm for 60 seconds. The film is then annealed at the specified substrate temperature for 30 minutes in a nitrogen-filled glovebox.
-
Pentacene (Thermal Evaporation): Pentacene is deposited onto the SiO₂ layer by thermal evaporation at a rate of 0.1 Å/s under a pressure of 10⁻⁶ Torr. The substrate is maintained at the specified temperature during deposition.
-
-
Source/Drain Electrode Deposition: Gold source and drain electrodes (50 nm) are thermally evaporated through a shadow mask onto the semiconductor layer, defining a channel length of 50 µm and a channel width of 1000 µm.
2. OFET Characterization:
-
All electrical characterizations are performed under ambient conditions using a semiconductor parameter analyzer.
-
The hole mobility (μh) is calculated from the saturation region of the transfer characteristics using the following equation:
-
IDS = ( W / 2L ) μhCi ( VGS - Vth )²
-
Where IDS is the drain-source current, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and Vth is the threshold voltage.
-
-
The on/off ratio is determined as the ratio of the maximum IDS in the on-state to the minimum IDS in the off-state.
-
The threshold voltage is extracted from the x-intercept of the linear fit to the plot of (IDS)¹ᐟ² versus VGS.
Visualizations
Below are diagrams illustrating the experimental workflow and a conceptual signaling pathway for charge transport in an organic semiconductor.
Safety Operating Guide
Essential Guide to the Safe Disposal of 6,7-dibromo-4-methoxy-1H-indole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 6,7-dibromo-4-methoxy-1H-indole, a halogenated indole derivative. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Waste Classification and Segregation
Due to its chemical structure, containing bromine atoms, this compound is classified as a halogenated organic waste . It is crucial to segregate this waste stream from non-halogenated chemical waste to ensure proper disposal and to prevent potentially hazardous reactions.[1][2][3][4] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.[2][4]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Halogenated organic compounds must never be disposed of in the sewer system.[4][5]
-
No Evaporation: Chemical waste should not be left to evaporate in a fume hood as a method of disposal.[5]
-
Use Designated Waste Containers: All waste containing this compound must be collected in containers specifically designated for halogenated organic waste.[2][3][6][7]
Step-by-Step Disposal Protocol for this compound
-
Solid Waste:
-
Collect any solid this compound waste, including residual amounts from weighing papers or contaminated spatulas, in a clearly labeled, compatible waste container.
-
The container should be labeled "Halogenated Organic Waste" and should list all chemical constituents, including this compound.
-
-
Solutions and Liquid Waste:
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, pipette tips, and weighing boats that are contaminated with this compound should be placed in the solid halogenated organic waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected and disposed of as halogenated liquid waste.[1]
-
-
Empty Original Containers:
-
An empty container that held this compound must be treated as hazardous waste.[6]
-
Alternatively, the container can be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as halogenated liquid waste.[5] After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[5][6]
-
Waste Storage and Collection
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][8] The SAA should be at or near the point of waste generation. Ensure that incompatible waste types are segregated to prevent accidental mixing.[8] All waste containers must be clearly labeled with their contents and associated hazards.[2][3][6][7]
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6][7][8]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons of hazardous waste | [7] |
| Maximum SAA Volume for Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [7] |
| Maximum Storage Time in SAA | Up to 12 months (provided accumulation limits are not exceeded) | [6][7] |
| pH Range for Aqueous Waste (if drain disposal were permissible for non-halogenated waste) | 5.5 - 10.5 | [9] |
Visual Guide to Disposal Procedures
The following diagrams illustrate the correct workflow for the disposal of this compound and the logical relationship for waste segregation.
Caption: Waste disposal workflow for this compound.
Caption: Decision tree for segregating chemical laboratory waste.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. vumc.org [vumc.org]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guidance for 6,7-dibromo-4-methoxy-1H-indole
Disclaimer: A specific Safety Data Sheet (SDS) for 6,7-dibromo-4-methoxy-1H-indole was not located. The following guidance is based on the safety profiles of structurally similar brominated indole compounds and general best practices for handling halogenated organic compounds. It is imperative to treat this compound as potentially hazardous and to adhere to rigorous laboratory safety protocols.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to answer key operational questions and ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is crucial.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory at all times. A face shield should be worn when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4][5] |
| Body Protection | Laboratory Coat | A full-length, buttoned laboratory coat is required to protect skin and clothing.[4] |
| Respiratory Protection | Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills.[4] |
Operational Plan: Handling and Storage
A meticulous operational plan is vital for minimizing exposure and ensuring laboratory safety.
Engineering Controls:
-
Ventilation: All work with this compound, including weighing and solution preparation, must be performed in a properly functioning chemical fume hood.[1][2]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing: If weighing the solid, perform the task within the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.
-
General Handling: Avoid the formation of dust.[1][2] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][3]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[1][2]
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Halogenated Organic Waste: All solid waste, solutions containing the compound, and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) must be collected in a designated "Halogenated Organic Waste" container.[7][8] Do not mix with non-halogenated waste.[7]
-
Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous waste and collected separately in a designated container.[7]
Disposal Procedure:
-
Collect all waste in appropriately labeled, sealed, and chemically resistant containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not discharge any waste containing this compound down the drain.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
| Minor Spill | Alert personnel in the immediate area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a labeled hazardous waste container.[7] |
| Major Spill | Evacuate the area immediately. Alert your institution's emergency response team. |
Visualized Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams have been generated.
Caption: Experimental Workflow for Safe Handling of this compound.
Caption: Logical Relationship for Risk Assessment of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical disposal | UK Science Technician Community [community.preproom.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
